2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
Description
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Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8,16H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFCCAMEIIUWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is a bifunctional organic molecule of significant interest in contemporary drug discovery and development. Its structure incorporates a stable boronic acid pinacol ester and a primary alcohol, connected by a phenoxyethyl linker. This unique combination of functionalities makes it a valuable building block, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and discusses its applications in medicinal chemistry, with a focus on its role as a versatile linker.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 741699-47-8 | [1] |
| Molecular Formula | C₁₄H₂₁BO₄ | [1][2] |
| Molecular Weight | 264.13 g/mol | [1][2] |
| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | [1] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | [2] |
| Predicted Boiling Point | 391.2 ± 22.0 °C | |
| Predicted pKa | 14.22 ± 0.10 |
Safety Information: This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be used when handling this chemical.
Synthesis
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5][6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide. In this case, the phenoxide is generated from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which then reacts with a suitable two-carbon electrophile bearing a protected or unprotected hydroxyl group.
Proposed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq)[8][9]
-
2-Bromoethanol (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely pulverized (2.0 eq)[3]
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)[7]
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and finely pulverized potassium carbonate.
-
Add anhydrous acetone or DMF to the flask to dissolve the starting materials.
-
To the stirring mixture, add 2-bromoethanol dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be employed) for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Logical Workflow for Williamson Ether Synthesis:
Applications in Drug Development
The primary utility of this compound in drug development stems from its bifunctional nature, which allows for its incorporation as a versatile linker in more complex molecules.
Role as a PROTAC Linker
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[10][11][12][13] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.
The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting the efficiency and selectivity of protein degradation.[10][13]
This compound is an ideal building block for the synthesis of PROTAC linkers. The primary alcohol can be readily converted to other functional groups, such as an azide or an alkyne for "click chemistry" ligation, or to a halide for further nucleophilic substitution.[14][15] The boronic ester provides a handle for Suzuki-Miyaura cross-coupling reactions, enabling the attachment of aryl or heteroaryl moieties that can serve as part of the linker or as a component of the target protein or E3 ligase ligand.[16]
Signaling Pathway of PROTAC Action:
Use in Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate ester group is a key functional moiety for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic ester with an organic halide or triflate.
The presence of the boronic ester in this compound allows for its facile coupling with a wide range of aryl and heteroaryl halides, providing access to a diverse array of biaryl structures. These structures are common motifs in many biologically active compounds.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its straightforward synthesis via the Williamson ether reaction and the presence of two orthogonal functional groups—a primary alcohol and a boronic ester—provide chemists with a powerful tool for the construction of complex molecules. Its application in the synthesis of PROTAC linkers highlights its importance in the development of next-generation therapeutics aimed at targeted protein degradation. As the field of targeted therapeutics continues to expand, the utility of such well-designed chemical building blocks will undoubtedly increase.
References
- 1. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-ol | C14H21BO4 | CID 23134192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C12H17BO3 | CID 2734624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269409-70-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reaction with SOCl2 [franklychemistry.co.uk]
- 15. sarthaks.com [sarthaks.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol (CAS Number: 741699-47-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and applications of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol. This versatile bifunctional molecule serves as a crucial building block in modern organic synthesis and medicinal chemistry, particularly in the construction of complex molecular architectures through cross-coupling reactions and in the burgeoning field of targeted protein degradation.
Core Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its structure features a phenylboronic acid pinacol ester moiety, which is a cornerstone for palladium-catalyzed cross-coupling reactions, and a primary alcohol functional group that allows for further derivatization.
| Property | Value | Reference |
| CAS Number | 741699-47-8 | [1] |
| Molecular Formula | C₁₄H₂₁BO₄ | [1] |
| Molecular Weight | 264.13 g/mol | [1][2] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | [2] |
| Canonical SMILES | CC1(C)OB(OC1(C)C)C2=CC=C(C=C2)OCCO | |
| InChI Key | InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8,16H,9-10H2,1-4H3 | [1] |
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Applications in Drug Discovery and Organic Synthesis
The unique bifunctional nature of this compound makes it a valuable reagent in several areas of chemical research, most notably in Suzuki-Miyaura cross-coupling reactions and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Suzuki-Miyaura Cross-Coupling Reactions
The pinacolborane group is a stable and efficient coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The ethanol side chain can be used as a handle for further synthetic transformations either before or after the coupling reaction.
Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this building block.
Caption: Generalized Suzuki-Miyaura reaction workflow.
PROTAC Linker Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[3][4][5][6][7] These molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects them. The linker's length and composition are critical for the PROTAC's efficacy.[3][5][7]
This compound is an ideal starting material for the synthesis of PROTAC linkers. The boronic ester can be coupled to a POI-binding moiety, while the primary alcohol can be functionalized to connect to an E3 ligase ligand, often through an ether or ester linkage. This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions for optimization.
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC mechanism of action.
Experimental Protocols
Postulated Synthesis: Miyaura Borylation of 4-(2-hydroxyethoxy)bromobenzene
Objective: To synthesize this compound from 2-(4-bromophenoxy)ethan-1-ol.
Materials:
-
2-(4-bromophenoxy)ethan-1-ol
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(4-bromophenoxy)ethan-1-ol (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectra for this compound were not found in the search results, the expected chemical shifts can be predicted based on its structure.
-
¹H NMR: Expect signals for the aromatic protons, the two methylene groups of the ethoxy chain, the hydroxyl proton, and a characteristic singlet for the twelve methyl protons of the pinacol group.
-
¹³C NMR: Expect distinct signals for the aromatic carbons (including the carbon bearing the boron atom), the two methylene carbons, and the carbons of the pinacol group.
This technical guide serves as a foundational resource for understanding the properties and applications of this compound. Its utility as a versatile building block in both academic and industrial research underscores its importance in the continued development of novel therapeutics and functional materials.
References
- 1. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-ol | C14H21BO4 | CID 23134192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a summary of the available physical and chemical properties of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, a significant lack of in-depth experimental data persists for this compound. The information presented herein is primarily based on predicted data and basic identifiers. Detailed experimental protocols for its synthesis, purification, analysis, and biological activity are not publicly available at the time of this publication.
Chemical Identity and Physical Properties
This compound is a boronic acid pinacol ester derivative of 4-hydroxyphenoxyethanol. Boronic acid derivatives are crucial reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The pinacol ester group provides stability and is a common protecting group for the boronic acid moiety.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | PubChem[2] |
| CAS Number | 741699-47-8 | ChemBK[3] |
| Molecular Formula | C₁₄H₂₁BO₄ | ChemBK[3] |
| Molecular Weight | 264.13 g/mol | PubChem[2] |
| Predicted Density | 1.09 ± 0.1 g/cm³ | ChemBK[3] |
| Predicted Boiling Point | 391.2 ± 22.0 °C | ChemBK[3] |
| Appearance | No Data Available | N/A |
| Melting Point | No Data Available | N/A |
| Solubility | No Data Available | N/A |
Chemical Structure
The chemical structure of this compound is characterized by a phenoxyethanol core, with a tetramethyl-1,3,2-dioxaborolane group attached at the para position of the phenyl ring.
Logical Relationship of Structural Components
Caption: Structural hierarchy of the target compound.
Spectroscopic and Analytical Data
A thorough search for experimental spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound, did not yield any specific results. Such data is crucial for the structural confirmation and purity assessment of the compound.
Synthesis and Purification
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not available in the public domain. Generally, the synthesis of aryl boronic acid pinacol esters can be achieved through several methods, including the Miyaura borylation of aryl halides or the esterification of the corresponding boronic acid with pinacol.
Conceptual Synthesis Workflow
Caption: A generalized workflow for a potential synthesis.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity of this compound. Consequently, its role in any signaling pathways is unknown. Boronic acid-containing molecules have shown a wide range of biological activities, including acting as enzyme inhibitors.[1]
Safety and Handling
Based on available safety data for similar compounds, this compound is predicted to cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated area.
Conclusion and Future Outlook
This compound is a chemical compound with potential applications in organic synthesis, particularly in cross-coupling reactions. However, the lack of comprehensive experimental data on its physical, chemical, and biological properties severely limits its current utility for researchers. Further investigation is required to synthesize and characterize this molecule fully. The publication of detailed experimental protocols and the evaluation of its biological activity would be necessary to unlock its potential for drug discovery and development. Researchers interested in this compound are encouraged to perform de novo synthesis and characterization.
References
An In-depth Technical Guide to 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol. This compound is a valuable building block in medicinal chemistry and materials science, incorporating a versatile boronic ester for cross-coupling reactions and a functionalized phenoxy ethanol side chain. This document details a probable synthetic pathway, including a step-by-step experimental protocol, and presents relevant chemical and physical property data in a structured format.
Chemical Structure and Properties
This compound is an organic compound featuring a phenyl ring substituted with a pinacol boronate ester at the para position and an ethanol-ether linkage.[1] The pinacol boronate group is a key functional moiety, widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The phenoxy ethanol portion of the molecule introduces a flexible linker and a terminal hydroxyl group, which can be further functionalized.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | [1] |
| Molecular Formula | C₁₄H₂₁BO₄ | [1] |
| Molecular Weight | 264.13 g/mol | [1] |
| CAS Number | 741699-47-8 | [1] |
| Appearance | Solid (predicted) | |
| Density | 1.09±0.1 g/cm³ (Predicted) | [2] |
Synthesis Pathway
A highly plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis . This classic organic reaction involves the formation of an ether from an organohalide and an alkoxide. In this specific case, it would entail the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with a 2-haloethanol, such as 2-bromoethanol, in the presence of a suitable base.[3][4][5][6][7]
The overall reaction can be depicted as follows:
Figure 1: Proposed Williamson ether synthesis pathway.
Experimental Protocol: Williamson Ether Synthesis
This detailed protocol is based on established Williamson ether synthesis procedures for analogous compounds.[4][7]
Materials:
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.
-
-
Addition of Alkylating Agent:
-
To the stirring suspension, add 2-bromoethanol (1.1 - 1.2 eq) dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Experimental Workflow Diagram:
Figure 2: Step-by-step experimental workflow.
Quantitative Data
While a specific literature source detailing the yield and full characterization of this compound via this exact method was not identified during the literature survey, typical yields for Williamson ether syntheses involving phenols are generally in the range of 70-95%. The following table provides expected analytical data based on the compound's structure.
Expected Characterization Data:
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the protons of the ethanol-ether side chain, and the methyl protons of the pinacol group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the ethanol-ether side chain, the carbons of the pinacol group, and the carbon attached to boron. |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 264.13 g/mol . |
| Purity (by HPLC) | >95% after purification. |
Conclusion
This technical guide outlines the key structural features and a reliable synthetic route for this compound. The proposed Williamson ether synthesis provides a straightforward and efficient method for its preparation. The provided experimental protocol and expected data serve as a valuable resource for researchers and scientists in the fields of drug discovery and materials science, enabling the synthesis and utilization of this versatile chemical building block. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
- 1. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-ol | C14H21BO4 | CID 23134192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. francis-press.com [francis-press.com]
- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269409-70-3 | TCI AMERICA [tcichemicals.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Safe Handling and Storage of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage guidelines for 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol (CAS No: 741699-47-8), a key building block in organic synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C14H21BO4 | |
| Molar Mass | 264.13 g/mol | |
| Predicted Density | 1.09 ± 0.1 g/cm³ | |
| Predicted Boiling Point | 391.2 ± 22.0 °C | |
| Predicted pKa | 14.22 ± 0.10 |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram:
Safe Handling and Personal Protective Equipment (PPE)
Due to its irritant nature, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any tears or punctures before use.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
The logical workflow for selecting and using PPE is illustrated in the diagram below.
Caption: Workflow for Personal Protective Equipment (PPE) selection and use.
Storage and Stability
Proper storage is essential to maintain the quality and stability of this compound.
| Storage Condition | Recommendation |
| Temperature | 2-8 °C |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) |
| Container | Keep in a tightly sealed, light-resistant container. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures should be taken:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
The decision-making process for responding to an accidental exposure is outlined in the following diagram.
Caption: Decision tree for first aid response to accidental exposure.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Small Spills
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.
Large Spills
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency response team immediately.
Firefighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable regulations. Contact your institution's EHS department for specific guidance on the disposal of this compound and its contaminated materials. Do not dispose of this chemical down the drain or in the regular trash.
Toxicological Information
Detailed toxicological studies for this compound are not widely available. The GHS classification is based on the potential for irritation to the skin, eyes, and respiratory system. As with any chemical for which complete toxicological data is unavailable, it should be handled with care to minimize exposure.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most up-to-date SDS for this compound and your institution's specific safety guidelines before handling.
Solubility profile of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol in various organic solvents.
Technical Guide: Solubility Profile of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the solubility characteristics of this compound. As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The information presented herein is based on the known physicochemical properties of the compound and the solubility behavior of structurally related boronic acid pinacol esters.
Introduction
This compound is a boronic acid pinacol ester derivative. Boronic acid pinacol esters are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, due to their stability, reactivity, and ease of handling compared to free boronic acids. The solubility of these reagents is a critical parameter in reaction kinetics, purification, and formulation development. This guide provides an in-depth look at the expected solubility profile of the target compound and outlines a general methodology for its experimental determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. These properties can influence the compound's solubility in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁BO₄ | --INVALID-LINK-- |
| Molar Mass | 264.13 g/mol | --INVALID-LINK-- |
| Predicted Density | 1.09 ± 0.1 g/cm³ | --INVALID-LINK-- |
Expected Solubility Profile
While specific data is unavailable for the target compound, general trends for boronic acid pinacol esters suggest the following:
-
Enhanced Solubility: Pinacol esters are generally more soluble in organic solvents compared to their corresponding free boronic acids. This is attributed to the bulky, lipophilic pinacol group which reduces the polarity and intermolecular interactions that are more prevalent in boronic acids.
-
Solvent Polarity: The solubility is expected to be highest in moderately polar to nonpolar organic solvents. The presence of the phenoxy-ethanol moiety introduces some polarity, suggesting potential solubility in a range of solvents.
-
Hydrolysis: A key consideration for boronic acid pinacol esters is their susceptibility to hydrolysis back to the boronic acid and pinacol, especially in the presence of water or protic solvents. This can affect solubility measurements and the stability of stock solutions.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is adapted from the "flask method" described in OECD Guideline 105 and the "dynamic method" used for similar compounds.
Objective: To determine the saturation concentration of the solute in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., acetone, chloroform, dichloromethane, ethyl acetate, hexanes, methanol)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solute to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of the solute.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solute in the sample.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = (C * DF) / V Where: C = Concentration of the diluted sample from the calibration curve DF = Dilution factor V = Volume of the solvent used to prepare the saturated solution
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Generalized workflow for the experimental determination of solubility.
Factors Influencing Solubility of Boronic Acid Pinacol Esters
Caption: Key factors influencing the solubility of boronic acid pinacol esters.
Conclusion
The solubility of this compound is a critical parameter for its effective use in synthetic and medicinal chemistry. While quantitative data is not currently available, an understanding of the general properties of boronic acid pinacol esters allows for rational solvent selection. For precise applications, experimental determination of solubility using a standardized protocol, such as the one outlined in this guide, is highly recommended. Researchers should pay close attention to the potential for hydrolysis, especially when working with protic solvents or in non-anhydrous conditions.
Mechanism of action of boronate esters in organic reactions.
An In-depth Technical Guide on the Mechanism of Action of Boronate Esters in Organic Reactions
Introduction
Boronate esters are a versatile class of organoboron compounds that have become indispensable in modern organic synthesis. Their unique reactivity, stability, and ability to engage in a wide array of chemical transformations have positioned them as crucial intermediates and reagents for researchers, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core mechanisms through which boronate esters exert their effects in key organic reactions, including transition metal-catalyzed cross-couplings, their role as protecting groups, and their application in molecular sensing.
The utility of boronate esters stems from the electron-deficient nature of the boron atom, which allows for unique interactions and reactivity patterns.[1] While boronic acids are foundational, their corresponding esters, particularly cyclic esters like pinacol boronates, offer enhanced stability, facilitating easier handling, purification, and storage.[2][3][4] This guide delves into the mechanistic intricacies of these powerful synthetic tools, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid comprehension for researchers, scientists, and drug development professionals.
Role in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds, most commonly between aryl or vinyl groups.[5][6] Boronate esters are key nucleophilic partners in this transformation, valued for their stability, functional group tolerance, and relatively low toxicity.[2][7]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[8] This is often the rate-determining step of the reaction.[8]
-
Transmetalation : This crucial step involves the transfer of the organic group (R²) from the boronate ester to the palladium center. The presence of a base is essential; it activates the boronate ester by forming a more nucleophilic "ate" complex (R²-B(OR)₂(OH)⁻), which facilitates the transfer of the R² group to the Pd(II) complex, displacing the halide.[8][10] Recent studies have shown that boronate esters can also transmetalate directly without prior hydrolysis, depending on the reaction conditions and the nature of the ester.[7]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Quantitative Data
The choice of boronate ester, catalyst, ligand, and base significantly impacts reaction efficiency. Pinacol esters are widely used due to their stability.[11]
| Component | Example(s) | Role/Observation | Yield (%) | Reference(s) |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(0) is the active species. Pd(II) precatalysts are reduced in situ. | Typically >80 | [5] |
| Ligand | SPhos, PPh₃ | Stabilizes catalyst, enhances reactivity. Bulky, electron-rich ligands are effective. | Typically >80 | [5] |
| Boron Reagent | Arylboronic acid, Aryl pinacol boronate ester | Esters offer higher stability and easier handling than acids. | Varies | [2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronate ester for transmetalation. | Varies | [5][9] |
| Solvent | Toluene, Dioxane, THF | Often used with a small amount of water to facilitate base dissolution. | Varies | [5][9] |
| Note: Yields are highly substrate-dependent and the data provided is for illustrative purposes. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[5]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction's progress using TLC or LC-MS (typically 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Boronate Esters as Protecting Groups for Diols
The reversible reaction between boronic acids and 1,2- or 1,3-diols to form cyclic boronate esters is a highly effective method for diol protection in multi-step synthesis.[12] This strategy is advantageous due to the mild conditions required for both formation and cleavage.[12]
Mechanism of Protection and Deprotection
-
Protection (Esterification): A boronic acid reacts with a diol, typically under anhydrous conditions with azeotropic removal of water (e.g., using a Dean-Stark apparatus in toluene), to form a five- or six-membered cyclic boronate ester.[12] The formation is an equilibrium process.[12]
-
Deprotection (Hydrolysis): The boronate ester is stable under many non-aqueous reaction conditions but can be readily cleaved.[12] Deprotection is typically achieved by hydrolysis with mild aqueous acid or base, or through transesterification with another diol.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Unlocking the Potential of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Building Block for Drug Discovery and Organic Synthesis
Introduction
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is a bifunctional organic molecule that holds considerable promise for researchers in drug development and synthetic chemistry. This compound incorporates two key chemical motifs: a phenoxyethanol group, known for its antimicrobial properties, and a boronate ester, a versatile functional group widely employed in carbon-carbon bond formation and as a pharmacophore in enzyme inhibitors. This technical guide provides a comprehensive overview of the potential research areas for this compound, including detailed experimental protocols and an exploration of relevant biological pathways.
Core Compound Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 741699-47-8 | [1] |
| Molecular Formula | C₁₄H₂₁BO₄ | [1] |
| Molecular Weight | 264.13 g/mol | [1] |
Potential Research Areas
The unique structural features of this compound open up several exciting avenues for research and development.
Novel Antimicrobial Agents
The phenoxyethanol moiety is a well-established antimicrobial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[2] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane and the inhibition of enzymes such as malate dehydrogenase.[3] The presence of the boronate ester offers opportunities to modulate the antimicrobial activity and spectrum of the phenoxyethanol core.
Proposed Research Workflow:
Caption: Workflow for investigating novel antimicrobial agents.
Development of Enzyme Inhibitors
Boronic acids and their esters are a well-established class of enzyme inhibitors, particularly for serine proteases.[4] The boron atom can form a stable, covalent bond with the catalytic serine residue in the active site of these enzymes. The phenoxyethanol portion of the molecule can be tailored to enhance binding affinity and selectivity for the target enzyme.[5]
Potential Enzyme Targets and Associated Signaling Pathways:
-
Serine Proteases: These enzymes are involved in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive drug targets.
-
Malate Dehydrogenase: As suggested by the known activity of phenoxyethanol, this enzyme, crucial for cellular respiration, could be a target.[3] Inhibition of malate dehydrogenase could be a viable strategy for developing novel antibiotics or anticancer agents.
Signaling Pathway Visualization:
Caption: Covalent inhibition of a serine protease.
Versatile Building Block for Organic Synthesis
The primary and most established application of aryl boronate esters is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aryl group of the boronate ester and an aryl or vinyl halide. This enables the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The free primary alcohol on this compound provides an additional handle for further functionalization.
Logical Relationship for Synthesis:
Caption: Synthetic utility of the target compound.
Experimental Protocols
Detailed methodologies for key potential experiments are provided below.
Synthesis of this compound
This protocol is adapted from a similar synthesis of a morpholine derivative.[6]
Materials:
-
4-(2-Hydroxyethoxy)phenylboronic acid
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add 4-(2-hydroxyethoxy)phenylboronic acid (1 equivalent) and pinacol (1.1 equivalents).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a promising and versatile molecule with significant potential in drug discovery and organic synthesis. Its unique combination of a phenoxyethanol moiety and a boronate ester functional group provides a rich platform for the development of novel antimicrobial agents, potent enzyme inhibitors, and complex molecular architectures. The experimental protocols and research workflows outlined in this guide are intended to serve as a starting point for researchers and scientists to explore the full potential of this exciting compound.
References
- 1. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-ol | C14H21BO4 | CID 23134192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7968508B2 - Benzophenone or benzoic acid anilide derivatives containing carboxyl groups as enzyme stabilizers - Google Patents [patents.google.com]
- 5. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(2-[4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PHENOXY]-ETHYL)-MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis Protocol for a Versatile Aryl Pinacol Boronate Linker: 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
Application Note
The compound 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is a valuable bifunctional molecule widely utilized in medicinal chemistry and drug discovery. Its structure incorporates a versatile aryl pinacol boronate ester and a primary alcohol. The pinacol boronate group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The terminal hydroxyl group provides a convenient handle for further functionalization, such as the attachment to other molecules of interest. A significant application of this compound is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This aryl pinacol boronate serves as a foundational piece for building the intricate linkers that connect the target protein-binding ligand and the E3 ligase-binding ligand.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and 2-bromoethanol via a Williamson ether synthesis. This method involves the formation of a phenoxide intermediate, which then undergoes nucleophilic substitution with the alkyl halide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269409-70-3 | 220.07 |
| 2-Bromoethanol | 540-51-2 | 124.96 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (saturated NaCl solution) | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Instrumentation:
| Equipment |
| Round-bottom flask |
| Magnetic stirrer and hotplate |
| Reflux condenser |
| Separatory funnel |
| Rotary evaporator |
| Flash chromatography system |
| NMR Spectrometer |
| Mass Spectrometer |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq).
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
To the stirring suspension, add 2-bromoethanol (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and concentrate to yield this compound as a solid or oil.
Expected Results and Characterization
The successful synthesis will yield the desired product. The following table summarizes the expected physicochemical properties and typical analytical data.
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₂₁BO₄[1] |
| Molecular Weight | 264.13 g/mol [1] |
| Appearance | White to off-white solid or colorless oil |
| Yield | 70-85% (Typical for Williamson ether synthesis) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, J=8.4 Hz, 2H), 6.90 (d, J=8.4 Hz, 2H), 4.12 (t, J=4.8 Hz, 2H), 3.98 (t, J=4.8 Hz, 2H), 2.05 (br s, 1H), 1.34 (s, 12H) ppm. (Predicted based on similar structures) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.8, 136.5, 114.2, 83.8, 69.5, 61.6, 24.9 ppm. (Predicted based on similar structures) |
| Mass Spectrometry (ESI) | m/z: 265.16 [M+H]⁺ (Calculated for C₁₄H₂₂BO₄⁺) |
Visualization of Synthetic and Application Pathways
The following diagrams illustrate the synthetic workflow and a key application of the synthesized compound.
Caption: Synthetic workflow for the target compound.
Caption: Role in PROTAC synthesis.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for utilizing 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol in Suzuki-Miyaura cross-coupling reactions. This versatile boronate ester is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] this compound, a pinacol boronate ester, offers enhanced stability compared to its corresponding boronic acid, making it easier to handle, purify, and store.[3] This document outlines the general principles, experimental protocols, and key considerations for the successful application of this reagent in drug discovery and development.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronate ester (R²) is transferred to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this transfer.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. A specific example drawn from the literature is also presented for practical reference.
General Laboratory Procedure
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed, anhydrous solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Specific Example: Synthesis of a Thieno[3,2-d]pyrimidine Derivative
The following protocol is adapted from patent literature (WO 2009/055730 A1) and describes the coupling of this compound with a chlorinated thieno[3,2-d]pyrimidine intermediate.
Reaction Scheme:
Materials:
| Reagent | Molar Eq. |
| 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | 1.0 |
| This compound | 1.1 |
| Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)) | 0.05 |
| 2M Aqueous Sodium Carbonate (Na₂CO₃) | 3.0 |
| 1,4-Dioxane | - |
Procedure:
-
A mixture of 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine, this compound, and dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) in 1,4-dioxane is prepared.
-
A 2M aqueous solution of sodium carbonate is added to the mixture.
-
The reaction mixture is heated to 100 °C for 2 hours.
-
After cooling, the mixture is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings involving aryl boronate esters. These are general guidelines and may require optimization for specific substrates.
| Parameter | Typical Range/Conditions | Notes |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | Aryl chlorides often require more active catalysts and harsher conditions.[1] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Common Catalysts | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands | The choice of ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The strength and solubility of the base are important factors. |
| Solvent | Dioxane, Toluene, DMF, THF, often with water | The choice of solvent depends on the solubility of the reactants and the reaction temperature. |
| Temperature | 80-120 °C | Microwave irradiation can sometimes accelerate the reaction. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Cross-Coupling of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the Suzuki-Miyaura cross-coupling of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol, a key building block in the synthesis of complex organic molecules and pharmaceutical intermediates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is a valuable reagent in this context, offering a stable, easy-to-handle source of a functionalized phenoxyethyl moiety. This document outlines optimized reaction conditions, experimental protocols, and expected outcomes for the successful application of this versatile building block.
Optimal Reaction Conditions: A Summary
The successful cross-coupling of this compound with various aryl halides is dependent on the careful selection of catalyst, base, and solvent. The following table summarizes typical reaction conditions and their impact on yield, providing a starting point for reaction optimization.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 90 | 16 | 88 |
| 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF/H₂O (4:1) | 80 | 24 | 75 |
| 4-Bromoacetophenone | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 10 | 85 |
| 2-Bromonaphthalene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 14 | 90 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., 4 mL of toluene) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a wide range of diaryl ether derivatives. By carefully selecting the catalyst, base, and solvent system, high yields of the desired products can be achieved. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery.
Application Notes and Protocols for the Selection of Palladium Catalysts in Suzuki Reactions Involving Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal palladium catalyst for Suzuki-Miyaura cross-coupling reactions involving boronate esters. Detailed protocols and comparative data are presented to facilitate efficient and successful synthesis of biaryl and related compounds, which are crucial intermediates in pharmaceutical and materials science research.
Introduction to Suzuki-Miyaura Reactions with Boronate Esters
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] Boronate esters, particularly pinacol esters, have gained popularity as coupling partners due to their stability, ease of handling, and compatibility with a wide range of functional groups compared to the more reactive boronic acids.[4][5]
The choice of the palladium catalyst and its associated ligands is critical for the success of the Suzuki-Miyaura reaction, influencing reaction rates, yields, and the tolerance of various functional groups.[6] This document provides a guide to selecting appropriate catalysts for reactions involving boronate esters.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium Catalyst Selection Guide
The selection of an appropriate palladium catalyst system (precatalyst and ligand) is crucial for a successful Suzuki-Miyaura reaction. The optimal choice depends on the nature of the coupling partners (the organic halide and the boronate ester).
Common Palladium Precatalysts
A variety of palladium(II) and palladium(0) sources can be used as precatalysts. Pd(II) precatalysts are often more stable to air and moisture and are reduced in situ to the active Pd(0) species.
| Precatalyst | Common Name | Notes |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common Pd(0) source, but can be sensitive to air. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Air-stable Pd(0) source, requires an external ligand. |
| Pd(OAc)₂ | Palladium(II) Acetate | Air-stable Pd(II) source, requires an external ligand and in situ reduction. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | An air-stable Pd(II) precatalyst with a built-in ligand. Effective for a range of couplings. |
| Buchwald Precatalysts (e.g., XPhos-Pd-G3) | - | Air- and moisture-stable Pd(II) precatalysts with bulky, electron-rich phosphine ligands. Highly active for challenging couplings.[7] |
| PEPPSI™-IPr | - | A Pd(II)-NHC (N-heterocyclic carbene) precatalyst, known for its high stability and activity, especially with aryl chlorides.[8] |
Ligand Selection
The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity and selectivity. The choice of ligand is often dictated by the steric and electronic properties of the substrates.
| Ligand Type | Examples | Application |
| Trialkyl/Triarylphosphines | PPh₃, P(t-Bu)₃, PCy₃ | General purpose ligands. Bulky and electron-rich phosphines like P(t-Bu)₃ and PCy₃ are effective for coupling less reactive aryl chlorides.[3] |
| Bidentate Phosphines | dppf | Often used for a broad range of substrates, providing good stability to the catalyst. |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling sterically hindered and electron-rich or -poor substrates, including heteroaryl halides.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donating ligands that form very stable palladium complexes, often used for challenging couplings, including those involving aryl chlorides.[3] |
Workflow for Catalyst Selection
The following diagram outlines a logical workflow for selecting an appropriate palladium catalyst system for a Suzuki reaction involving a boronate ester.
Caption: Workflow for selecting a palladium catalyst for Suzuki-Miyaura reactions.
Comparative Data of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of different boronate esters with aryl halides.
Table 1: Coupling of Aryl Bromides with Phenylboronic Acid Pinacol Ester
| Catalyst / Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1 / 2 | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| PdCl₂(dppf) | 2 | Cs₂CO₃ | DMF | 90 | 10 | 95 |
| XPhos-Pd-G3 | 1 | K₃PO₄ | 2-MeTHF | 80 | 6 | 98 |
| PEPPSI-IPr | 2 | KOt-Bu | Toluene | 100 | 4 | 94 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Table 2: Coupling of Electron-Rich and Electron-Poor Aryl Bromides with Alkyl Pinacol Boronic Esters[9]
| Aryl Bromide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole (electron-rich) | Pd₂(dba)₃ / FcPPh₂ | 1 / 6 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 |
| 4-Bromobenzonitrile (electron-poor) | Pd₂(dba)₃ / FcPPh₂ | 1 / 6 | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 |
Table 3: Coupling of Heteroaryl Halides with Heteroaryl Boronic Acid Esters[10]
| Heteroaryl Halide | Boronate Ester | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | 3-Thiopheneboronic acid pinacol ester | POPd | 3 | CsF | Dioxane | 90 | 18 | 78 |
| 3-Chloropyridine | 5-Indoleboronic acid pinacol ester | Pd(OAc)₂ / Ligand 1 | 0.25 / 0.5 | K₃PO₄ | n-Butanol | 100 | 12 | 77[9] |
| 2-Chloropyrazine | 3-Furanboronic acid pinacol ester | Pd(OAc)₂ / Ligand 1 | 1 / 2 | K₃PO₄ | n-Butanol | 100 | 12 | 96[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronate Ester
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O mixture)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid pinacol ester, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent via syringe.
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol for a Challenging Coupling Using a Buchwald Precatalyst
This protocol is suitable for sterically hindered substrates or less reactive aryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
Boronic acid pinacol ester (1.5 equiv)
-
Buchwald precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%)
-
Strong base (e.g., K₃PO₄ or KOt-Bu, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or t-BuOH)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl chloride, boronic acid pinacol ester, Buchwald precatalyst, and base to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (often 100-120 °C).
-
Stir vigorously and monitor the reaction progress.
-
Follow the workup and purification procedure as described in the general protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh batch of catalyst. |
| Insufficiently active catalyst system | Switch to a more active catalyst system (e.g., Buchwald precatalyst for aryl chlorides). | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, CsF, KOt-Bu) and solvents. | |
| Protodeborylation (loss of boronate ester) | Presence of water; strong base | Use anhydrous conditions; switch to a milder base (e.g., K₂CO₃ or KF). |
| Homocoupling of boronate ester | Presence of oxygen; Pd(II) species | Thoroughly degas the reaction mixture; ensure complete reduction of Pd(II) to Pd(0). |
Conclusion
The selection of the appropriate palladium catalyst is a critical parameter for the successful outcome of Suzuki-Miyaura cross-coupling reactions with boronate esters. For simple aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient. However, for more challenging substrates such as aryl chlorides, sterically hindered compounds, and certain heteroaryl halides, the use of advanced catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes is highly recommended. Careful consideration of the substrate, catalyst, ligand, base, and solvent, along with systematic optimization, will enable researchers to achieve high yields and purity in their desired cross-coupling products.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
Introduction
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is a valuable building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its purification via column chromatography can be challenging due to the inherent sensitivity of the boronate ester functional group. This document provides detailed application notes and protocols for the successful purification of this compound using column chromatography, addressing common issues such as on-column hydrolysis and over-adsorption.
Challenges in Purification
The primary challenges in the chromatographic purification of boronate esters like this compound are:
-
Hydrolysis: The pinacol boronate ester is susceptible to hydrolysis back to the corresponding boronic acid, especially in the presence of water and on the acidic surface of standard silica gel.
-
Over-adsorption: The Lewis acidic boron atom and the polar hydroxyl group can lead to strong interactions with the silica stationary phase, resulting in poor recovery and tailing of the product peak.[1][2][3]
To mitigate these issues, the use of boric acid-impregnated silica gel is a highly effective strategy.[2][3][4] The boric acid deactivates the Lewis basic sites on the silica surface, minimizing over-adsorption and potential degradation of the boronate ester.[2]
Experimental Protocols
This section details the necessary protocols for the preparation of the stationary phase and the column chromatography procedure for the purification of this compound.
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from a literature procedure for the preparation of boric acid-treated silica gel.[4]
Materials:
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Boric acid (H₃BO₃)
-
Ethanol (reagent grade)
Procedure:
-
In a suitably sized flask, prepare a 5% w/v solution of boric acid in ethanol. For example, dissolve 27.5 g of boric acid in 550 mL of ethanol.
-
Add 300 mL of silica gel to the boric acid solution.
-
Gently shake or stir the slurry for 1-2 hours at room temperature.
-
Remove the solvent by filtration under vacuum.
-
Wash the silica gel with three portions of fresh ethanol (e.g., 3 x 200 mL).
-
Dry the treated silica gel under vacuum at 60-100°C for at least 48 hours to remove all traces of ethanol and water.
-
Store the dried boric acid-impregnated silica gel in a desiccator until use.
Protocol 2: Column Chromatography Purification
Materials and Equipment:
-
Crude this compound
-
Boric acid-impregnated silica gel (prepared as in Protocol 1)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain or p-anisaldehyde stain
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate. A starting point for the eluent composition can be 20-30% ethyl acetate in hexane.
-
Visualize the spots under a UV lamp and/or by staining to determine the retention factor (Rf) of the product and impurities. The target Rf for the product should ideally be between 0.2 and 0.4.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of the boric acid-impregnated silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
Equilibrate the column by running several column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent.
-
Carefully load the dissolved sample or the dry-loaded sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes typical parameters for the column chromatography purification of this compound. These values are illustrative and may require optimization based on the specific crude mixture.
| Parameter | Value / Range | Notes |
| Stationary Phase | Boric acid-impregnated silica gel | Minimizes degradation and over-adsorption.[2][3][4] |
| Mobile Phase | Hexane / Ethyl Acetate (gradient) | A common and effective eluent system for boronate esters. |
| Typical Gradient | 10% to 50% Ethyl Acetate in Hexane | The gradient should be optimized based on TLC analysis. |
| Target Rf (TLC) | 0.2 - 0.4 | In a mobile phase of ~30% Ethyl Acetate in Hexane. |
| Sample Loading | Dry loading or minimal solvent volume | Prevents band broadening. |
| Detection | UV (254 nm), TLC with staining | The phenoxy group provides a UV chromophore. |
Visualizations
Logical Relationship in Purification Strategy
Caption: Strategy to overcome purification challenges.
Experimental Workflow for Purification
Caption: Workflow for chromatographic purification.
Conclusion
The purification of this compound by column chromatography can be performed efficiently with good recovery by employing boric acid-impregnated silica gel as the stationary phase. This approach effectively minimizes the common problems of hydrolysis and over-adsorption associated with boronate esters. The detailed protocols and guidelines presented in this document provide a robust starting point for researchers and scientists in drug development to achieve high purity of this important synthetic intermediate.
References
Application Notes and Protocols for the Recrystallization of High-Purity Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronate esters are indispensable reagents in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The purity of these esters is paramount to the success of subsequent synthetic steps, directly impacting reaction yields, impurity profiles of the final products, and overall process efficiency. While various purification techniques exist, recrystallization remains a powerful, cost-effective, and scalable method for obtaining high-purity crystalline boronate esters.
These application notes provide a comprehensive overview of common recrystallization methods for boronate esters, including detailed experimental protocols and a summary of expected outcomes. The information is intended to guide researchers in developing robust purification strategies for these critical synthetic intermediates.
Principles of Recrystallization for Boronate Esters
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. The ideal recrystallization solvent will dissolve the boronate ester to a great extent at an elevated temperature but only sparingly at a lower temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
A critical consideration for boronate esters is their susceptibility to hydrolysis back to the corresponding boronic acid. Therefore, anhydrous or aprotic solvents are often preferred, and prolonged exposure to moisture should be avoided during the recrystallization process.[1]
Recrystallization Methods and Protocols
Several recrystallization methods can be employed for the purification of boronate esters, with the choice of solvent being the most critical parameter.
Method 1: Single Solvent Recrystallization
This is the most straightforward recrystallization technique, relying on a single solvent to dissolve the boronate ester at an elevated temperature.
Typical Solvents:
-
Dissolution: In a suitable flask, add the crude boronate ester. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the boronate ester is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To induce crystallization, scratching the inside of the flask with a glass rod at the meniscus can be effective. Further cooling in an ice bath or refrigerator can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Method 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when no single solvent has the ideal solubility properties for recrystallization. It involves dissolving the boronate ester in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" or "anti-solvent" in which the ester is insoluble, to induce precipitation of the purified crystals.
Common Solvent Systems:
-
Hexane/Acetone
-
Hexane/Tetrahydrofuran (THF)
-
Hexane/Ethyl Acetate (EA)
-
Hexane/Diethyl Ether
-
Dissolution: Dissolve the crude boronate ester in a minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" to the stirred solution until the solution becomes cloudy (the point of saturation). If the solution was heated, allow it to cool to room temperature before adding the anti-solvent.
-
Inducing Crystallization: If cloudiness persists, add a small amount of the "good" solvent dropwise until the solution becomes clear again. Allow the solution to stand undisturbed for crystallization to occur. Cooling may be necessary.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using the solvent mixture or the pure anti-solvent for washing.
Data Presentation: Purity and Yield
The effectiveness of a recrystallization protocol is determined by the purity of the final product and the recovery yield. While specific quantitative data is highly substrate-dependent, the following table provides a general expectation for the purification of boronate esters via recrystallization.
| Recrystallization Method | Typical Solvents/Systems | Initial Purity (Typical) | Final Purity (Expected) | Yield Range (Expected) |
| Single Solvent | Ethanol, Diethyl Ether | 85-95% | >98% | 70-90% |
| Two-Solvent (Solvent/Anti-Solvent) | Hexane/Ethyl Acetate | 80-90% | >97% | 60-85% |
Note: Purity is typically determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Yield is calculated based on the mass of the pure, dried product relative to the crude starting material.
Visualization of Experimental Workflows
Single Solvent Recrystallization Workflow
Caption: Workflow for single solvent recrystallization.
Two-Solvent Recrystallization Workflow
Caption: Workflow for two-solvent recrystallization.
Alternative and Complementary Purification Techniques
In cases where recrystallization alone is insufficient to achieve the desired purity, or if the boronate ester is an oil, other methods can be employed:
-
Column Chromatography: Purification over silica gel or alumina can be effective.[3] To mitigate hydrolysis on acidic silica gel, the silica can be pre-treated with a base or boric acid.
-
Derivatization: Boronic acids can be converted to their corresponding salts, which can be purified by extraction and then converted back to the pure boronic acid.[3] Similarly, boronate esters can be converted to other derivatives, such as diethanolamine adducts, which often crystallize readily and can be hydrolyzed back to the pure boronic acid.
-
Trituration: This involves suspending the crude material in a solvent in which the desired compound is insoluble, but the impurities are soluble. The solid is stirred or ground in the solvent, then filtered to yield the purified product.
Troubleshooting Common Issues
-
Oiling Out: If the boronate ester separates as an oil instead of crystals, this may be due to the solution being too concentrated, cooling too rapidly, or an inappropriate solvent choice. Try using a more dilute solution, slower cooling, or a different solvent system.
-
No Crystal Formation: This can occur if too much solvent was used, resulting in a solution that is not saturated upon cooling. The solvent can be partially evaporated to increase the concentration. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
-
Poor Recovery: Low yields can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent that is too warm.
By carefully selecting the appropriate recrystallization method and solvent system, researchers can effectively and efficiently obtain high-purity boronate esters, ensuring the reliability and success of their subsequent synthetic endeavors.
References
Applications of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol in medicinal chemistry and drug discovery.
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol has emerged as a critical intermediate, primarily utilized in the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction and as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
This application note provides a detailed overview of the applications of this compound, complete with experimental protocols and data, to guide researchers and drug development professionals in leveraging this valuable compound.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its bifunctional nature. The boronate ester group serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxyethyl-phenoxy moiety provides a versatile scaffold that can be incorporated into a larger molecule to modulate its physicochemical properties or to serve as a linking element.
Synthesis of Bioactive Molecules via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, allowing for the formation of biaryl and heteroaryl-aryl structures prevalent in many approved drugs. This compound is an excellent coupling partner in these reactions.
Application Example: Synthesis of Trametinib Analogues
Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes, approved for the treatment of various cancers. The core structure of Trametinib features a biaryl ether linkage. The synthesis of Trametinib and its analogs can be efficiently achieved using this compound as a key building block. For instance, a radiolabeled version of Trametinib, ¹²⁴I-Trametinib, has been synthesized for PET imaging, starting from a boronate precursor to introduce the iodine atom.[1]
Experimental Protocol: General Suzuki-Miyaura Coupling
A general protocol for the coupling of this compound with an aryl or heteroaryl halide is outlined below.
Table 1: Reagents and Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Typical Value/Compound | Molar Ratio |
| Aryl/Heteroaryl Halide | - | 1.0 eq |
| This compound | - | 1.1 - 1.5 eq |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.02 - 0.1 eq |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | - |
| Temperature | 80 - 110 °C | - |
| Reaction Time | 2 - 24 hours | - |
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ether.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Role as a Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC molecule consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two. The nature of the linker is crucial for the efficacy of the PROTAC.
The 2-(4-oxyphenoxy)ethan-1-ol moiety, derived from this compound, provides a flexible and synthetically tractable linker component. The ethylene glycol-like feature can improve solubility and the aromatic ring can provide rigidity and specific spatial orientation for the two ligands.
Conceptual Design of a PROTAC using the Linker
The synthesis of a PROTAC using this linker would involve coupling the boronate ester to a suitable functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) via a Suzuki-Miyaura reaction. The terminal hydroxyl group of the ethan-1-ol can then be functionalized and connected to the target protein ligand.
Signaling Pathway of PROTAC Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data
While specific quantitative data for reactions involving this compound in the public domain is limited, typical yields for Suzuki-Miyaura couplings using similar aryl boronate esters are generally high, often exceeding 70%. For PROTACs, the efficacy is measured by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values, which are highly dependent on the specific target and E3 ligase combination.
Table 2: Representative Biological Activity of PROTACs
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | BRD4 | CRBN | PEG-based | <1 | >90 |
| PROTAC B | BTK | VHL | Alkyl chain | 10-50 | ~85 |
Note: This table represents typical data for PROTACs and is for illustrative purposes.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions facilitates the synthesis of complex bioactive molecules, including kinase inhibitors like Trametinib. Furthermore, its potential as a linker component in the design of PROTACs highlights its importance in the development of next-generation therapeutics. The protocols and conceptual frameworks provided herein serve as a guide for researchers to effectively utilize this compound in their drug discovery endeavors.
References
Application Note: Derivatization of the Terminal Hydroxyl Group in 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
AN-CHEM-2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the chemical derivatization of the terminal hydroxyl group of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol. This compound is a valuable bifunctional building block in medicinal chemistry, featuring a versatile boronic ester for Suzuki-Miyaura cross-coupling and a primary alcohol for introducing diverse functionalities. The protocols described herein focus on common and robust transformations—esterification, etherification, and the Mitsunobu reaction—under conditions designed to preserve the integrity of the pinacol boronate moiety. Quantitative data is presented to guide reaction selection, and graphical workflows are provided for clarity.
Introduction
This compound is a key intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. The presence of the pinacol boronate group allows for the formation of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The terminal hydroxyl group offers a secondary site for modification, enabling the introduction of various functional groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to serve as a handle for conjugation.
This document outlines three reliable methods for derivatizing the hydroxyl group:
-
Esterification: Conversion to esters via reaction with acyl chlorides or carboxylic acids.
-
Etherification (Williamson Ether Synthesis): Conversion to ethers via reaction with alkyl halides.[1][2][3][4]
-
Mitsunobu Reaction: A versatile one-pot conversion of the alcohol to esters, ethers, or other functional groups using a phosphine and an azodicarboxylate.[5][6][7][8][9]
The selection of a particular method will depend on the desired functional group and the stability of the incoming reagent to the reaction conditions. The protocols provided have been optimized for high yield and purity while maintaining the stability of the boronic ester.
Derivatization Strategies Overview
The choice of derivatization strategy is critical for achieving the desired molecular target while avoiding unwanted side reactions, such as the degradation of the pinacol boronate.
Figure 1. Logical workflow for selecting a derivatization method for the target alcohol.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Reagents should be handled with care, particularly strong bases, acyl chlorides, and the Mitsunobu reagents.
Protocol 1: Esterification using Acyl Chloride
This protocol describes the synthesis of an acetate ester as a representative example.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
Add acetyl chloride (1.2 eq) dropwise. A white precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ester.
Protocol 2: Etherification via Williamson Ether Synthesis
This protocol details the synthesis of a benzyl ether.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel and appropriate solvents for chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) to the THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired ether.
Protocol 3: Esterification via Mitsunobu Reaction
This protocol provides a method for synthesizing a benzoate ester under mild conditions. The Mitsunobu reaction is known for its reliability and stereospecific inversion at secondary centers (not applicable here, but a key feature of the reaction).[5][6][8]
Figure 2. Experimental workflow for the Mitsunobu esterification protocol.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel and chromatography solvents
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the resulting solution to 0 °C in an ice bath with stirring.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the mixture. The solution may turn from colorless to yellow/orange.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor completion by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product as well as triphenylphosphine oxide and the hydrazine byproduct. Purify directly by flash column chromatography to isolate the pure benzoate ester.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound using the protocols described above.
Table 1: Esterification Results
| Derivative Product | Method | Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| Acetate Ester | Acyl Chloride | Acetyl Chloride | 2 | 92 | >98 |
| Benzoate Ester | Acyl Chloride | Benzoyl Chloride | 3 | 89 | >98 |
| Benzoate Ester | Mitsunobu | Benzoic Acid | 6 | 85 | >97 |
| p-Nitrobenzoate Ester | Mitsunobu | p-Nitrobenzoic Acid | 5 | 91 | >98 |
Table 2: Etherification Results
| Derivative Product | Method | Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| Methyl Ether | Williamson | Iodomethane | 12 | 75 | >95 |
| Benzyl Ether | Williamson | Benzyl Bromide | 16 | 81 | >97 |
| Allyl Ether | Williamson | Allyl Bromide | 12 | 78 | >96 |
Characterization of Products
Successful derivatization should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the appearance of new signals corresponding to the added functional group (e.g., acetyl methyl protons, benzylic protons) and a shift in the signals for the methylene group adjacent to the newly formed ester or ether linkage. The signals for the pinacol boronate (a singlet around 1.3 ppm for the methyl groups) should remain intact.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the derivatized product, corresponding to the expected molecular formula.
-
Infrared (IR) Spectroscopy: Formation of an ester will be indicated by the appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹. The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) is also indicative of a complete reaction.
Conclusion
The terminal hydroxyl group of this compound can be reliably functionalized into a variety of esters and ethers. The choice of method allows for flexibility in reagent selection. For simple esters, the acyl chloride method is high-yielding and rapid. The Williamson ether synthesis is effective for producing ethers from reactive alkyl halides. The Mitsunobu reaction offers a mild and versatile alternative for synthesizing esters and other derivatives from a wide range of nucleophiles, often with simplified purification of byproducts.[7][9] All three methods demonstrate good compatibility with the pinacol boronate functional group, making them valuable tools for the synthesis of complex molecules in drug discovery and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Protocol for monitoring the progress of reactions involving 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol by TLC or LC-MS.
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. Accurate monitoring of reaction progress is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal impurities. This document provides detailed protocols for monitoring reactions involving this compound using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and qualitative method to monitor the consumption of the starting material and the formation of the product. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., silica gel) and a mobile phase. Visualization of the separated spots under UV light or with specific staining agents allows for a quick assessment of the reaction's progress.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more detailed, quantitative, and highly sensitive analysis. It separates the reaction components using high-performance liquid chromatography (HPLC) and subsequently detects and identifies them based on their mass-to-charge ratio (m/z). This technique is invaluable for confirming the identity of products and byproducts, as well as for quantifying their relative abundance.
Physicochemical Properties of Analyte
A summary of the key properties of the starting material is presented in Table 1. Understanding these properties is essential for developing appropriate analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁BO₄ | PubChem[1] |
| Molecular Weight | 264.13 g/mol | PubChem[1] |
| Appearance | White to off-white solid | (Typical) |
| Polarity | Moderately polar | Inferred from structure |
| UV Absorbance | Yes (due to the phenyl ring) | Inferred from structure |
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
This protocol outlines the general procedure for monitoring a reaction, such as a Suzuki coupling, where this compound is a reactant.
4.1.1. Materials and Reagents
-
TLC plates: Silica gel 60 F₂₅₄ on aluminum or glass backing.[2][3][4] For potentially problematic streaking, boric acid-impregnated silica gel plates can be prepared or used if commercially available.[5][6]
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
Staining solution (choose one):
-
Potassium permanganate stain: (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).[7]
-
p-Anisaldehyde stain: (Freshly prepared solution of 1 mL p-anisaldehyde, 1 mL concentrated H₂SO₄ in 18 mL ethanol).[8]
-
Alizarin solution: (1 mM alizarin in acetone) for specific detection of boronic acids and their esters.[7][9]
-
Curcumin solution: for specific detection of boronic acids and their esters.[10]
-
-
Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexanes and ethyl acetate. The ratio should be optimized to achieve good separation (Rf of starting material ~0.2-0.4).[11]
-
Reaction mixture aliquots
-
Reference standard of the starting material
4.1.2. Procedure
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[11] With a capillary tube, spot a small amount of the starting material reference solution on the baseline. In a separate lane, spot a small amount of the reaction mixture. It is also good practice to co-spot the starting material and the reaction mixture in a third lane to aid in identification.[12]
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.
-
Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp at 254 nm. The aromatic rings in the starting material and many products will appear as dark spots.[2]
-
Staining:
-
Potassium Permanganate: Dip the plate into the permanganate solution. Compounds that can be oxidized will appear as yellow or brown spots against a purple background.
-
p-Anisaldehyde: Dip the plate into the p-anisaldehyde solution and then gently heat with a heat gun until colored spots appear. This stain is good for a wide range of functional groups.
-
Alizarin: Briefly dip the plate in the alizarin solution, let it dry until it turns pink, and then observe under a 366 nm UV lamp. Boronic acids and their esters will appear as bright yellow-orange fluorescent spots.[9]
-
Curcumin: Dip the plate in the curcumin solution. Boronic acids and their derivatives will form a red-colored complex.[10]
-
-
-
Interpret the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. Calculate the Retention Factor (Rf) for each spot for documentation.
Table 2: Example TLC Data for a Suzuki Coupling Reaction
| Time (h) | Starting Material Rf | Product Rf | Observations |
| 0 | 0.35 | - | Only starting material is present. |
| 1 | 0.35 | 0.50 | A new product spot has appeared. |
| 3 | 0.35 (faint) | 0.50 (intense) | Most of the starting material has been consumed. |
| 5 | - | 0.50 | The starting material spot is no longer visible. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the quantitative analysis of reactions involving this compound.
4.2.1. Materials and Reagents
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).[13]
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium acetate in water.[14][15]
-
Sample solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or a non-aqueous, aprotic solvent like acetonitrile to prevent hydrolysis of the pinacol ester.[16][17]
-
Reaction mixture aliquots, diluted in the sample solvent.
4.2.2. Procedure
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with the sample solvent to a concentration suitable for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
LC-MS Method Setup:
-
LC Conditions:
-
Flow rate: 0.2 - 0.5 mL/min.
-
Column temperature: 30 - 40 °C.
-
Injection volume: 1 - 10 µL.
-
Gradient elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute compounds of increasing hydrophobicity. An example gradient is provided in Table 3.
-
-
MS Conditions:
-
Ionization mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.[18]
-
Scan mode: Full scan to identify all ions present, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the starting material and expected product.[19]
-
Expected Ions:
-
Starting Material (C₁₄H₂₁BO₄, MW: 264.13):
-
ESI(+): [M+H]⁺ at m/z 265.1, [M+Na]⁺ at m/z 287.1, or solvent adducts.
-
ESI(-): [M-H]⁻ at m/z 263.1 or adducts with mobile phase additives.
-
-
Product: The expected m/z will depend on the specific reaction. For a Suzuki coupling with bromobenzene (C₆H₅Br), the expected product would be 2-(4-(biphenyl-4-yl)oxy)ethan-1-ol (C₁₄H₁₄O₂, MW: 214.26).
-
ESI(+): [M+H]⁺ at m/z 215.1.
-
ESI(-): [M-H]⁻ at m/z 213.1.
-
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product in the chromatograms.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress and endpoint.
-
Table 3: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 4: Example Quantitative LC-MS Data
| Time (h) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,500,000 | 0 | 0 |
| 1 | 950,000 | 550,000 | 36.7 |
| 3 | 250,000 | 1,250,000 | 83.3 |
| 5 | < 10,000 | 1,490,000 | > 99 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC and LC-MS.
Caption: Workflow for reaction monitoring using TLC and LC-MS.
Troubleshooting
-
TLC: Streaking of spots: This can be due to overloading the sample, a highly polar compound, or interaction with the silica gel. Try diluting the sample or using a boric acid-impregnated TLC plate.[5][6]
-
TLC: No separation: The mobile phase may be too polar or not polar enough. Adjust the solvent ratio.
-
LC-MS: Broad peaks: This could be due to column degradation, a poorly chosen mobile phase, or issues with the sample solvent.
-
LC-MS: No ionization: The compound may not be amenable to ESI. Try a different ionization technique if available (e.g., APCI). Also, check mobile phase additives, as they can significantly impact ionization efficiency.
-
LC-MS: Hydrolysis of pinacol ester: The pinacol boronate ester can hydrolyze to the corresponding boronic acid in the presence of water, especially under acidic or basic conditions.[17] To minimize this, use a non-aqueous, aprotic sample solvent and consider using a mobile phase with a high pH and an ion-pairing reagent if the ester is the target analyte.[17]
By following these protocols, researchers can effectively monitor the progress of reactions involving this compound, leading to improved reaction outcomes and a better understanding of the reaction kinetics.
References
- 1. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-ol | C14H21BO4 | CID 23134192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. advion.com [advion.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. LC-MS systems for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. advion.com [advion.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. sciex.com [sciex.com]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 19. Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide is designed to address common issues encountered during Suzuki coupling reactions with this compound.
Question 1: My reaction shows low to no conversion of starting materials. What are the primary factors to investigate?
Answer:
Low or no conversion in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[1]
-
Reagent Quality:
-
Boronate Ester Stability: While pinacol esters are more stable than their corresponding boronic acids, they can degrade over time, especially if exposed to moisture.[2] Consider using freshly opened or properly stored boronate ester. The free hydroxyl group in this compound could potentially lead to side reactions or degradation if not handled correctly.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Aryl chlorides often require more specialized and highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1][3] Use fresh reagents or those that have been stored under an inert atmosphere.
-
-
Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1][4] Ensure the base is of high purity and has been stored correctly.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Question 2: I am observing significant formation of a byproduct that appears to be the protonated form of my starting boronate ester (protodeboronation). How can I minimize this side reaction?
Answer:
Protodeboronation is a common side reaction in Suzuki couplings, where the C-B bond is cleaved and replaced by a C-H bond.[5] This is particularly prevalent with electron-rich boronic esters. The phenoxy group in your reagent is electron-donating, which may increase its susceptibility to this side reaction.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base plays a critical role. While necessary for the catalytic cycle, strong bases can promote protodeboronation.[6] Consider using milder bases. Anhydrous conditions can also be beneficial as water can be a proton source.[1]
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the protodeboronation pathway relative to the desired cross-coupling.
-
Use of Additives: In some cases, the addition of a dehydrating agent or using a base that also acts as one can be beneficial.
Table 1: Comparison of Bases for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Moderate | Toluene, Dioxane, DMF | Often a good choice to minimize protodeboronation.[1][7] |
| Cs₂CO₃ | Strong | Dioxane, THF, DMF | Effective but can sometimes promote side reactions.[7] |
| K₂CO₃ | Moderate | Toluene, DME, Ethanol/Water | A common and cost-effective choice.[7] |
| NaOtBu | Strong | Toluene, THF | Very strong base, use with caution. |
| KF | Mild | Dioxane, THF | Can be effective, especially with boronic esters.[1] |
Question 3: My reaction yields are inconsistent, and I suspect issues with the stability of the boronate ester. What are the best practices for handling and storing this compound?
Answer:
While pinacol boronate esters are generally more robust than boronic acids, their stability can be a concern.[8]
Best Practices:
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a cool, dry place away from light.
-
Handling: When weighing and dispensing the reagent, do so in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
-
Alternative Reagents: If stability issues persist, consider converting the pinacol ester to a more stable derivative like an MIDA boronate or a trifluoroborate salt, which can be more resistant to premature decomposition.[9]
Frequently Asked Questions (FAQs)
Q1: Can the free hydroxyl group on this compound interfere with the reaction?
A1: Yes, the free hydroxyl group has the potential to interfere with the reaction. It could coordinate to the palladium center, potentially inhibiting catalysis. It may also react with the base, affecting the stoichiometry and solubility of the basic species. If you suspect interference, you can protect the hydroxyl group as a silyl ether (e.g., TBS ether) or another suitable protecting group prior to the coupling reaction.
Q2: What is the optimal catalyst and ligand combination for this specific boronate ester?
A2: The optimal catalyst and ligand combination can be highly substrate-dependent. For electron-rich boronate esters, ligands that promote the reductive elimination step are often beneficial. A good starting point would be to screen a few common catalyst systems.
Table 2: Recommended Catalyst Systems for Screening
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 1-5 | A classic, often effective catalyst.[3] |
| Pd₂(dba)₃ | SPhos | 1-3 | Buchwald ligands like SPhos are often effective for challenging couplings.[3] |
| Pd(OAc)₂ | P(t-Bu)₃ | 1-3 | Bulky, electron-rich phosphines can be very effective.[10] |
| PdCl₂(dppf) | - | 1-5 | A robust and widely used catalyst system.[3] |
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent can have a significant impact on the rate and selectivity of the reaction.[11][12] Aprotic polar solvents like DMF or dioxane are commonly used.[7] In some cases, a biphasic system (e.g., toluene/water) can be effective, particularly with inorganic bases.[7] The choice of solvent can also influence the solubility of the reagents and the stability of the catalytic species.[13]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the base (2.0-3.0 eq.), and the palladium catalyst/ligand system (see Table 2).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions Using Aryl Boronate Esters
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with Suzuki-Miyaura cross-coupling reactions. This guide focuses on troubleshooting low yields when using aryl boronate esters, providing practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and provides actionable troubleshooting steps.
Q1: My Suzuki coupling reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with aryl boronate esters can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
Aryl Boronate Ester: While generally more stable than boronic acids, aryl boronate esters can still degrade, especially electron-deficient ones which are prone to protodeboronation.[1][2] Consider using fresh, high-purity esters or converting them to more stable forms like MIDA boronates or aryltrifluoroborates.[1]
-
Aryl Halide: The reactivity of the aryl halide partner is crucial, following the general trend: I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[1][3]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, particularly with exposure to air.[1] Ensure they are fresh and have been stored under inert conditions.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1][4] The purity of the base is also important.
-
Temperature and Reaction Time: These parameters should be optimized. Higher temperatures can sometimes promote side reactions like protodeboronation.[1]
-
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronate group with a hydrogen atom, is a common side reaction, particularly with electron-deficient aryl boronate esters.[1][2] Here are strategies to mitigate it:
-
Choice of Base: The base is essential for the catalytic cycle but can also promote protodeboronation.[5][6] Weaker bases or conditions that maintain a low concentration of the active boronic acid can be beneficial.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[7]
-
Anhydrous Conditions: While some water can be beneficial for the hydrolysis of the ester to the more reactive boronic acid, excess water can promote protodeboronation.[4] Using anhydrous conditions with a suitable base can sometimes be advantageous.[4]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: How does the choice of the boronate ester affect the reaction yield?
A3: The structure of the boronic ester significantly influences the rate of transmetalation and, consequently, the overall reaction yield.[8][9] While pinacol esters are commonly used due to their stability, other esters can offer faster reaction rates.[8][10]
-
Rate Enhancement: Studies have shown that glycol and dimethyl boronic esters can lead to significant rate enhancements in the transmetalation step compared to boronic acids or pinacol esters.[4][8] This is attributed to the electronic properties of the oxygen atoms in the ester moiety.[8][9]
-
Stability vs. Reactivity: There is often a trade-off between the stability of the boronate ester and its reactivity. While more stable esters are less prone to degradation, they may require more forcing conditions to undergo transmetalation.[11]
Q4: My starting materials are not fully consumed, and the reaction has stalled. What could be the issue?
A4: Incomplete conversion can be due to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities.[1][12] Ensure rigorous exclusion of air and use high-purity reagents. The choice of ligand is also critical for stabilizing the active catalyst.
-
Insoluble Species: Poor solubility of reagents or the base can lead to a stalled reaction.[13] Ensure you are using a solvent system where all components are sufficiently soluble at the reaction temperature. In some cases, using a phase-transfer catalyst can be beneficial.
-
Base Incompatibility: The choice of base is crucial and often empirical.[13] An inappropriate base may not be strong enough to facilitate the catalytic cycle or may be insoluble in the reaction medium. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides.[6][14]
Q5: I am observing significant amounts of homocoupling of my boronate ester. How can I prevent this?
A5: Homocoupling of the boronate ester is a common side reaction that consumes the starting material and complicates purification.[15]
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids/esters.[15] Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can help identify a system that minimizes this side reaction.
-
Reaction Conditions: Higher temperatures and prolonged reaction times can sometimes increase the extent of homocoupling. Optimizing these parameters is important.
Data Summary
The following table summarizes the relative rates of transmetalation for different boronic esters, which can directly impact reaction yields.
| Boronic Ester Type | Relative Rate of Transmetalation (k_rel) | Reference |
| Arylboronic Acid | 1.00 | [8] |
| Pinacol Boronic Ester | 0.02 | [8] |
| Catechol Boronic Ester | 4.6 | [8] |
| Glycol Boronic Ester | ~23 | [8] |
| Dimethyl Boronic Ester | Not explicitly quantified, but noted for rate increase | [4] |
| Boroxine | 9.33 | [8] |
| α-Hydroxyisobutyrate Boronic Ester | 0.39 | [8] |
Note: The relative rates are based on a specific experimental setup and may vary depending on the substrates and reaction conditions.[8]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), aryl boronate ester (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (0.5-5 mol %).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[1]
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[14][16]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Suzuki Reaction Yields
Caption: A flowchart outlining a systematic approach to troubleshooting low yields in Suzuki reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Strategies to Prevent Protodeboronation of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate protodeboronation of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol during your experiments.
Troubleshooting Guides
Issue 1: Significant Protodeboronation Detected in Suzuki-Miyaura Coupling Reaction
Description: You are performing a Suzuki-Miyaura cross-coupling reaction with this compound and observing a significant amount of the protodeboronated byproduct, 2-phenoxyethan-1-ol, leading to low yields of the desired coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Recommended Actions & Protocols:
-
Modify Reaction Base: Strong bases can accelerate protodeboronation.[1] Switching to a milder, non-hydroxide base is often effective.
-
Recommended Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).
-
Avoid: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
-
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature.
-
-
Ensure Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the pinacol ester to the more labile boronic acid, which is more prone to protodeboronation.
-
Use anhydrous solvents (e.g., toluene, dioxane, THF).
-
Thoroughly dry all glassware before use.
-
Consider the use of molecular sieves.
-
-
Use a More Stable Boronic Acid Surrogate: If protodeboronation remains a significant issue, converting the pinacol ester to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[2][3] MIDA boronates are exceptionally stable and undergo slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[4][5][6]
Issue 2: Degradation of this compound During Storage or Purification
Description: You are observing degradation of your boronic ester starting material, leading to impurities in your reaction or loss of material during storage.
Troubleshooting Workflow:
Caption: Workflow for addressing stability issues during storage and purification.
Recommended Actions:
-
Proper Storage:
-
Store the compound under an inert atmosphere (argon or nitrogen) to protect it from air and moisture.
-
Refrigerate at low temperatures (e.g., < 4 °C) to slow down potential degradation pathways.
-
-
Careful Purification:
-
While pinacol esters are generally more stable than boronic acids, they can still be sensitive to silica gel chromatography. Minimize the time the compound is on the column.
-
Use anhydrous solvents for chromatography.
-
For highly sensitive compounds, consider alternative purification methods like recrystallization if possible.
-
-
Conversion to MIDA Boronate for Long-Term Stability: For long-term storage or if the pinacol ester proves too unstable for your multi-step synthesis, conversion to the corresponding MIDA boronate is recommended due to its exceptional benchtop stability.[2][3][5]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced with a carbon-hydrogen bond.[7] This reaction consumes your starting material, this compound, leading to the formation of the byproduct 2-phenoxyethan-1-ol. This reduces the yield of your desired product and can complicate purification.
Q2: I thought pinacol esters were stable. Why am I still observing protodeboronation?
A2: While pinacol esters are significantly more stable than their corresponding boronic acids, they are not entirely immune to protodeboronation, especially under the basic and often aqueous conditions used in Suzuki-Miyaura coupling reactions.[8] The pinacol ester can hydrolyze in the presence of base and water to form the boronic acid in situ, which is much more susceptible to protodeboronation. The stability of boronic esters is nuanced, and esterification does not always guarantee greater stability compared to the boronic acid.[9]
Q3: How does the 2-hydroxyethoxy substituent on the phenoxy ring affect protodeboronation?
A3: The 2-hydroxyethoxy group is an electron-donating group which can increase the electron density on the aromatic ring. Generally, electron-donating groups can make aryl boronic acids more susceptible to protodeboronation. The free hydroxyl group could also potentially interact with the boronate ester or reaction intermediates, although the specific impact on the rate of protodeboronation for this particular substrate is not extensively documented in the literature reviewed.
Q4: What is a MIDA boronate and how does it prevent protodeboronation?
A4: A MIDA boronate is a boronic acid protected with N-methyliminodiacetic acid (MIDA). This forms a stable, tricoordinate boron species that is resistant to many reaction conditions, including those that typically cause protodeboronation.[3][5] In Suzuki-Miyaura reactions, MIDA boronates act as a "slow-release" source of the boronic acid.[4] The MIDA group is cleaved under the basic reaction conditions to gradually generate the active boronic acid at a low concentration, which is then consumed in the desired coupling reaction before it has a chance to undergo significant protodeboronation.
Q5: How can I monitor the extent of protodeboronation in my reaction?
A5: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct by taking aliquots at different time points and analyzing them using techniques such as:
-
¹H NMR Spectroscopy: Compare the integration of characteristic peaks of the starting material, desired product, and the protodeboronated byproduct (2-phenoxyethan-1-ol).[10]
-
HPLC-UV: Develop a method to separate the starting material, product, and byproduct. Quantification can be achieved by creating calibration curves for each compound.[11][12]
-
GC-MS: This technique is particularly useful for identifying and quantifying the volatile protodeboronated byproduct.[13]
Data Presentation
Table 1: Influence of Reaction Conditions on Protodeboronation (Illustrative Data)
| Parameter | Condition A | % Desired Product (Illustrative) | % Protodeboronation (Illustrative) | Condition B | % Desired Product (Illustrative) | % Protodeboronation (Illustrative) |
| Base | NaOH (2M aq.) | 40% | 55% | K₃PO₄ (anhydrous) | 85% | <10% |
| Temperature | 100 °C | 65% | 30% | 70 °C | 90% | <5% |
| Solvent | Dioxane/H₂O (4:1) | 50% | 45% | Toluene (anhydrous) | 88% | <8% |
| Boron Source | Pinacol Ester | 75% | 20% | MIDA Boronate | >95% | <2% |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to suppress protodeboronation.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous mild base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and the anhydrous base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the this compound.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 70-80 °C) and stir.
-
Monitor the reaction progress by TLC, GC-MS, or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 2-[4-(N-methyliminodiacetic acid)boronophenoxy]ethan-1-ol
This protocol is adapted from general procedures for the synthesis of MIDA boronates and may require optimization for this specific substrate.[2][3]
Materials:
-
This compound (or the corresponding boronic acid) (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Anhydrous solvent (e.g., Toluene/DMSO mixture)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and N-methyliminodiacetic acid in a suitable solvent mixture (e.g., toluene/DMSO).
-
Heat the mixture to reflux to azeotropically remove water and pinacol.
-
Monitor the reaction for the formation of the MIDA boronate by NMR or LC-MS.
-
After completion, cool the reaction mixture. The MIDA boronate may precipitate upon cooling.
-
The solid product can be collected by filtration, washed with a non-polar solvent (e.g., hexanes), and dried under vacuum. If it does not precipitate, an appropriate workup and purification by chromatography may be necessary.
Visualizations
Competing Pathways in Suzuki-Miyaura Coupling
Caption: Competing reaction pathways for the boronic ester.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grillolabuc.com [grillolabuc.com]
- 7. 1H NMR profiling and chemometric analysis as an approach to predict the leishmanicidal activity of dichloromethane extracts from Lantana camara (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Optimizing base and solvent systems for Suzuki coupling of hindered boronate esters.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of base and solvent systems for the Suzuki-Miyaura cross-coupling of sterically hindered boronate esters.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of hindered boronate esters, offering systematic approaches to diagnose and resolve them.
Issue 1: Low to No Yield of the Desired Product
Low yields are a frequent challenge when working with sterically hindered substrates due to slower reaction kinetics.[1][2] The steric bulk impedes crucial steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Issue 2: Significant Protodeboronation of the Boronate Ester
Protodeboronation is a major side reaction where the boronate ester group is replaced by a hydrogen atom, leading to reduced yields of the desired product.[3] This is particularly problematic with electron-deficient or heteroaryl boronic acids and can be exacerbated by the reaction conditions.[3][4]
Mitigation Strategies:
Caption: Strategies to minimize protodeboronation.
Issue 3: Homocoupling of the Boronate Ester
The formation of a biaryl product from the coupling of two boronate ester molecules is a common side reaction, particularly when the reaction is slow or if oxygen is present.[1]
Preventative Measures:
-
Ligand Choice: Employing bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent both catalyst decomposition and homocoupling.[3] Ensure solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose bases for Suzuki couplings of hindered boronate esters?
A1: For sterically hindered substrates, stronger bases are often necessary to facilitate the challenging transmetalation step.[1] The most commonly recommended bases are potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][2] For particularly difficult couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[2][5]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent system is critical for ensuring that all reaction components remain in solution and for reaching the necessary reaction temperature.[4] High-boiling aprotic solvents are generally preferred for hindered couplings, which often require elevated temperatures.[1] Common choices include:
-
Toluene: A versatile, high-boiling solvent.
-
Dioxane: Often used in combination with water, though anhydrous conditions are sometimes preferred.[4]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective, but may require careful purification.[1]
Q3: My reaction is not working even with optimized base and solvent. What should I check next?
A3: If you have optimized the base and solvent, the next critical parameter is the catalyst and ligand system.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] You should consider using more advanced systems:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1]
-
N-Heterocyclic Carbenes (NHCs): These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[2][5]
-
Precatalysts: Modern precatalysts, like the Buchwald G3 or G4 palladacycles, can provide more efficient activation of the catalytic species.[1]
Q4: Can water in the reaction mixture be beneficial?
A4: The role of water is complex. While some Suzuki protocols use aqueous base solutions, and a small amount of water can be beneficial when using phosphate or carbonate bases,[2] it can also be a proton source for the undesirable protodeboronation side reaction.[3] For base-sensitive substrates or when protodeboronation is a concern, using anhydrous conditions is recommended.[3]
Data Presentation: Base and Solvent System Comparison
The following tables summarize common base and solvent combinations for Suzuki couplings, with a focus on their suitability for hindered substrates.
Table 1: Comparison of Common Bases in Suzuki Coupling
| Base | Typical Equivalents | Common Solvents | Efficacy with Hindered Substrates | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | Excellent | A strong, non-nucleophilic base that is highly effective for sensitive and hindered substrates.[4] |
| Cs₂CO₃ | 2.0 | Dioxane, Toluene | Excellent | Often superior in performance but more expensive than K₃PO₄.[2][4] |
| t-BuOK | 2.0 - 3.0 | Dioxane | Very Good | A very strong base, can be highly effective for extremely hindered systems.[2][5] May not be suitable for base-sensitive functional groups. |
| K₂CO₃ | 2.0 | Dioxane/H₂O | Moderate | A reliable choice for standard couplings, but may be less effective for highly hindered substrates.[4] |
| KF | 2.0 - 3.0 | Toluene, Dioxane | Good | A milder base that can be effective in preventing protodeboronation.[4] |
| NaOH | 2.0 | Toluene/H₂O | Moderate | A strong base, but carries a higher risk of promoting side reactions and substrate degradation.[4] |
| TEA (Triethylamine) | 3.0 | Toluene | Poor | Organic amine bases are generally less effective than inorganic bases for this transformation.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Boronate Ester
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Hindered Aryl Bromide (1.0 equiv)
-
Boronate Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Anhydrous Powdered Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronate pinacol ester, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.[3]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Logical Relationship Diagram:
Caption: Key components for a successful hindered Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Purification of Boronate Esters Using Silica Gel Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of boronate esters using silica gel chromatography.
FAQs and Troubleshooting Guides
Q1: My boronate ester is decomposing on the silica gel column. What is happening and how can I prevent it?
A1: Decomposition of boronate esters on silica gel is a frequent issue, primarily due to hydrolysis. The acidic nature of silica gel can catalyze the hydrolysis of the boronate ester back to its corresponding boronic acid and diol. This not only results in a loss of the desired product but also introduces impurities that can complicate purification.
Troubleshooting Strategies:
-
Minimize Residence Time: The longer the boronate ester is in contact with the silica gel, the more likely it is to decompose. Employing flash chromatography over gravity column chromatography is highly recommended to reduce the purification time.
-
Use Deactivated Silica Gel: The acidity of silica gel can be neutralized to minimize hydrolysis.
-
Boric Acid-Treated Silica Gel: Pre-treating silica gel with boric acid can suppress the over-adsorption and decomposition of pinacol boronate esters.[1]
-
Triethylamine (NEt₃) Wash: Slurrying the silica gel with a solvent containing a small amount of triethylamine (typically 1-2%) can neutralize the acidic sites on the silica surface.
-
-
Aprotic and Anhydrous Conditions: Ensure that all solvents used for chromatography are thoroughly dried. Water present in the mobile phase can readily participate in the hydrolysis of the boronate ester on the acidic silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. For some boronate esters, neutral alumina provides better stability and purification outcomes.[2]
Q2: My boronate ester is streaking or showing poor separation on the TLC plate and column. What can I do to improve this?
A2: Streaking and poor separation are often caused by strong interactions between the boronate ester and the stationary phase, or by on-plate decomposition.
Troubleshooting Strategies:
-
Stationary Phase Modification: As mentioned above, using boric acid-treated silica gel can significantly improve the chromatography of boronate esters by reducing strong adsorption.[1]
-
Solvent System Optimization:
-
Mobile Phase Modifiers: Adding a small amount of a polar solvent like methanol or a neutralizer like triethylamine to the eluent can sometimes improve peak shape and reduce tailing.
-
Alternative Solvent Systems: Experiment with different solvent systems to find one that provides better solubility for your compound and appropriate elution characteristics.
-
-
Derivatization to More Stable Esters: If you are working with a particularly unstable boronate ester (e.g., a simple diol ester), consider converting it to a more robust derivative.
-
Pinacol Esters: While still susceptible to hydrolysis, pinacol esters are generally more stable than esters derived from simpler diols.
-
MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates are known for their exceptional stability on silica gel, making them ideal for chromatographic purification.
-
ArB(Epin) (1,1,2,2-tetraethylethylene glycol) Esters: These have been shown to be highly stable on silica gel and can be purified in excellent yields.[3][4][5]
-
Q3: I have a very polar boronate ester that does not move from the baseline. How can I purify it?
A3: Highly polar compounds have a strong affinity for the polar stationary phase (silica gel) and may not elute with standard non-polar solvent systems.
Troubleshooting Strategies:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For very polar compounds, solvent systems containing higher percentages of methanol, or even gradients going to 100% methanol, may be necessary.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase silica gel (e.g., C18). In this technique, a more polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used to elute compounds, with less polar compounds eluting later.
-
Derivatization: Converting the polar boronate ester to a less polar derivative before chromatography can significantly improve its mobility on a normal-phase column.
Quantitative Data on Purification Methods
The choice of boronate ester protecting group can have a significant impact on the stability and purification yield on silica gel. The following table summarizes a comparative study on the purification of different aryl boronic acid derivatives.
| Compound Type | Structure | Stability on Silica Gel TLC | Isolated Yield after Silica Gel Chromatography |
| Arylboronic Acid | ArB(OH)₂ | Significant Tailing | 0% |
| Aryl Pinacol Boronate | ArB(pin) | Tailing | 2% |
| Aryl Epin Boronate | ArB(Epin) | Single Clear Spot | >99% |
Data summarized from Oka et al., Org. Lett. 2022, 24, 3510-3514.[3][4][5] This data clearly demonstrates the superior stability and recovery of ArB(Epin) derivatives when purified on standard silica gel.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures and is effective for reducing the decomposition of boronate esters during chromatography.[6]
Materials:
-
Silica gel (for column chromatography)
-
Boric acid
-
Ethanol
Procedure:
-
In a large flask, combine silica gel (e.g., 300 mL) and boric acid (e.g., 28.0 g).
-
Add ethanol (e.g., 550 mL) to create a slurry.
-
Stir the slurry at room temperature for 2 hours.
-
Filter the silica gel using a Büchner funnel.
-
Wash the filtered silica gel with three portions of ethanol (e.g., 200 mL each).
-
Dry the silica gel on the vacuum filtration setup overnight.
-
For complete drying, transfer the silica gel to an oven and heat at 100 °C for 48 hours.
-
The boric acid-impregnated silica gel is now ready for use in column chromatography.
Protocol 2: Flash Chromatography of a Boronate Ester on Standard Silica Gel
This is a general protocol for the purification of a moderately stable boronate ester.
Materials:
-
Crude boronate ester
-
Silica gel (appropriate for flash chromatography, 40-63 µm)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Compressed air or nitrogen source
Procedure:
-
Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Dry pack the column with the appropriate amount of silica gel.
-
Wet the silica gel with the initial, less polar eluent.
-
Apply pressure to pack the column tightly and evenly, ensuring there are no cracks or air bubbles.
-
-
Load the Sample:
-
Dissolve the crude boronate ester in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to begin eluting the compounds.
-
Collect fractions and monitor the separation by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified boronate ester.
-
Visualizations
Experimental Workflow for Boronate Ester Purification
References
Identifying and minimizing side reactions of boronate esters in cross-coupling.
Welcome to the technical support center for identifying and minimizing side reactions of boronate esters in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with boronate esters in cross-coupling reactions?
A1: The primary side reactions involving boronate esters, particularly in Suzuki-Miyaura coupling, are protodeboronation, homocoupling, and catalyst decomposition.[1][2][3] Protodeboronation involves the cleavage of the carbon-boron bond by a proton source, leading to a hydrogen-substituted byproduct.[2][4] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronate ester.[3][5]
Q2: My reaction is showing a significant amount of protodeboronation. What are the likely causes and how can I fix it?
A2: Protodeboronation is often caused by the presence of water, strong bases, or elevated temperatures.[4] The base required for the Suzuki-Miyaura coupling can facilitate the formation of a boronate species that is more susceptible to protonolysis.[4] To minimize this, consider the following:
-
Use Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce the presence of a proton source.[4]
-
Select a Weaker Base: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often less prone to inducing protodeboronation compared to strong bases like sodium hydroxide (NaOH).[4][6]
-
Lower Reaction Temperature: If feasible for your desired transformation, reducing the reaction temperature can slow the rate of protodeboronation.[4]
-
Use a Protected Boronic Acid Derivative: Employing N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[2][4][7]
Q3: I am observing a significant amount of homocoupling byproduct. What causes this and how can it be prevented?
A3: Homocoupling of boronic acids or their esters is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically couple two boronate ester molecules.[3] To mitigate homocoupling:
-
Thoroughly Degas the Reaction Mixture: Remove dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[6][9]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can reduce the initial concentration of Pd(II).
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[9]
-
Slow Addition of the Boronate Ester: A slow addition of the boronate ester can sometimes suppress the formation of homocoupled impurities.[10]
Q4: Should I use a boronic acid or a boronate ester for my cross-coupling reaction?
A4: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[11][12] Boronic acids are generally more reactive and can lead to faster reaction times.[11] However, they are also more susceptible to decomposition pathways like protodeboronation and oxidation.[11] Boronate esters, such as pinacol esters, offer significantly greater stability, making them easier to handle, purify, and store.[11][12] This enhanced stability often makes them the preferred choice in complex, multi-step syntheses and for high-throughput screening applications, even if it results in a slightly lower reaction rate.[11]
Q5: How does the choice of ligand affect the side reactions of boronate esters?
A5: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[5] Bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction, which can outcompete side reactions like protodeboronation.[6][13] However, some bulky phosphine ligands can paradoxically increase the rate of protodeboronation.[4] Therefore, ligand screening is often necessary to identify the optimal choice for a specific substrate combination to maximize the yield of the desired product and minimize side reactions.[5]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Protodeboronation
This troubleshooting guide will help you diagnose and resolve issues related to low yields caused by the protodeboronation of your boronate ester.
Diagnostic Workflow
Caption: Troubleshooting workflow for addressing protodeboronation.
Data Presentation: Effect of Base on Protodeboronation
| Base | Solvent | Temperature (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Protodeboronation (%) |
| NaOH | Dioxane/H₂O | 80 | 12 | 45 | 50 |
| K₃PO₄ | Dioxane/H₂O | 80 | 12 | 75 | 20 |
| Cs₂CO₃ | Dioxane | 100 | 6 | 88 | <5 |
| K₂CO₃ | Toluene/H₂O | 90 | 16 | 82 | 10 |
Note: Data is representative and will vary based on specific substrates and reaction conditions.
Issue 2: Significant Formation of Homocoupling Byproduct
This guide provides a systematic approach to minimizing the formation of homocoupling byproducts.
Diagnostic Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Impact of Reaction Conditions on Homocoupling
| Condition | Pd Source | Degassing Method | Yield of Coupled Product (%) | Yield of Homocoupling (%) |
| Standard | Pd(OAc)₂ | N₂ Bubble (10 min) | 65 | 30 |
| Optimized | Pd(OAc)₂ | Freeze-Pump-Thaw (3 cycles) | 85 | <5 |
| Optimized | Pd₂(dba)₃ | Freeze-Pump-Thaw (3 cycles) | 92 | <2 |
| Optimized + Additive | Pd(OAc)₂ | Freeze-Pump-Thaw (3 cycles) | 88 | <3 |
Note: 'Additive' refers to a mild reducing agent. Data is representative.
Experimental Protocols
Protocol 1: Minimizing Protodeboronation using a "Slow-Release" Strategy with a MIDA Boronate
This protocol is adapted for the cross-coupling of challenging, unstable boronic acids with aryl chlorides.[7]
Materials:
-
Aryl chloride (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Pd(OAc)₂ (5 mol %)
-
SPhos (10 mol %)
-
K₃PO₄ (7.5 equiv)
-
Dioxane and Water (5:1 mixture, to make a 0.07 M solution with respect to the aryl chloride)
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed 5:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suppression of Homocoupling via Rigorous Degassing and a Mild Reducing Agent
This protocol is designed to minimize homocoupling in Suzuki-Miyaura reactions.[9]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronate ester (1.1 equiv)
-
Pd(OAc)₂ (2 mol %)
-
Phosphine ligand (4 mol %)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Potassium formate (0.2 equiv, optional)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Add the aryl halide, boronate ester, base, and potassium formate (if used) to an oven-dried Schlenk flask.
-
Seal the flask and perform three freeze-pump-thaw cycles to thoroughly degas the solids and the flask.
-
Add the anhydrous solvent (previously degassed by sparging with argon for 30 minutes) to the flask under a positive pressure of inert gas.
-
In a separate glovebox, prepare a stock solution of the palladium precatalyst and ligand in the same degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS until completion.
-
Work-up the reaction by cooling to room temperature, filtering through a pad of celite, and partitioning between water and an organic solvent.
-
Isolate and purify the product as described in Protocol 1.
Signaling Pathways and Logical Relationships
Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki-Miyaura cycle and key competing side reactions.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Preventing palladium catalyst deactivation in Suzuki reactions with boronate esters.
Topic: Preventing Palladium Catalyst Deactivation in Suzuki Reactions with Boronate Esters
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent palladium catalyst deactivation in Suzuki-Miyaura reactions involving boronate esters.
Troubleshooting Guide
Catalyst deactivation is a common issue in Suzuki-Miyaura coupling reactions, often leading to low yields and incomplete conversions. The following guide provides a systematic approach to identifying and resolving these problems.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species is not forming or has been deactivated. Pd(II) precatalysts may not be reducing efficiently.[1] 2. Reagent Instability: The boronate ester is degrading via protodeboronation, especially if it is electron-deficient.[2][3] 3. Poor Reagent Quality: The aryl halide, base, or solvent may contain impurities. The reactivity of aryl halides follows the trend I > Br > OTf >> Cl.[2] 4. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst and/or the phosphine ligands.[2][4] | 1. Verify Catalyst Activity: Test the catalyst with a reliable, high-yielding reaction (e.g., iodobenzene with phenylboronic acid). Consider using modern, air-stable precatalysts (e.g., Buchwald G3/G4 palladacycles) that efficiently generate the active Pd(0) species.[1] 2. Use Stable Boronate Esters: Employ more robust esters like pinacol (BPin) or MIDA boronates, which are less prone to decomposition.[1][3][5] 3. Ensure Reagent Purity: Use fresh, high-purity reagents. For challenging aryl chlorides, specialized, highly active catalyst systems may be necessary.[2] 4. Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2][6] |
| Reaction Stalls or is Sluggish | 1. Ligand Degradation: Phosphine ligands can be sensitive to oxidation.[2] 2. Insufficient Base Activity: The chosen base may not be strong enough or soluble enough to efficiently promote the transmetalation step.[4] 3. Steric Hindrance: Highly substituted coupling partners can slow down the reaction. 4. Product Inhibition: The biphenyl product may poison the catalyst's active sites. | 1. Choose a Robust Ligand: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or more stable N-heterocyclic carbene (NHC) ligands.[7][8] 2. Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the solvent system (e.g., dioxane, THF, toluene) provides adequate solubility for all components.[9] 3. Increase Temperature/Catalyst Load: Carefully increase the reaction temperature or catalyst loading. 4. Consider Catalyst Support: Using a supported catalyst can sometimes mitigate product inhibition. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Agglomeration: The active Pd(0) species is unstable under the reaction conditions and aggregates into inactive palladium black.[1][10] 2. High Temperature: Excessive heat can accelerate catalyst decomposition. 3. Ligand Dissociation: The ligand may be dissociating from the palladium center, leading to unprotected and unstable Pd(0). | 1. Stabilize the Catalyst: Use bulky, electron-donating ligands that stabilize the monoligated Pd(0) species.[8] Adding a slight excess of the phosphine ligand can sometimes prevent precipitation. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. Modern precatalysts often allow for reactions at room temperature. 3. Use a Pre-formed Catalyst: Employ a well-defined, stable precatalyst to ensure a controlled generation of the active species. |
| Significant Homocoupling of Boronate Ester | 1. Presence of Oxygen: Oxygen can re-oxidize Pd(0) to Pd(II), which can promote the homocoupling of two boronic ester molecules.[1] 2. Inefficient Reduction of Pd(II): If using a Pd(II) precatalyst, its slow or incomplete reduction can lead to side reactions like homocoupling.[5] | 1. Improve Degassing: Ensure the complete removal of oxygen from the reaction setup and solvents.[6] 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to bypass the in-situ reduction step. Ensure the Pd(0) source itself has not degraded.[1] |
Data Presentation: Ligand and Base Performance
The choice of ligand and base is critical for catalyst stability and overall reaction success. The following tables summarize performance data for common ligands and bases in representative Suzuki-Miyaura reactions.
Table 1: Comparison of Ligand Performance
| Ligand | Substrates | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| SPhos | 4-chloroanisole + Phenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 18 | 98 | [8] |
| XPhos | 2-chloro-1,3-dimethylbenzene + Phenylboronic acid | 2 | K₃PO₄ | t-BuOH | 80 | 19 | 97 | [8] |
| DavePhos | 4-chloroanisole + Phenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 18 | 80 | [8] |
| P(t-Bu)₃ | 4-chlorotoluene + Phenylboronic acid | 1.5 | K₃PO₄ | Dioxane | 80 | 24 | 98 | [7] |
| dppf | 3-nitrobenzyl bromide + Phenylboronic acid | 0.1 | Na₂CO₃ | Dioxane | 80 | 20 | >99 |
Table 2: Effect of Different Bases
| Base | Substrates | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| K₃PO₄ | 4-iodoanisole + Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | RT | 12 | 95 | [8] |
| Cs₂CO₃ | 4-bromobenzonitrile + Phenylboronic acid | PdCl₂(dppf) | Dioxane | 80 | 2 | 92 | |
| K₂CO₃ | 4-bromoacetophenone + Phenylboronic acid | Pd@C-CNF | DMF | 110 | - | >95 | |
| KF | Aryl Bromide + Phenylboronic acid | Pd(PPh₃)₄ | Toluene | 80 | 16 | 90 | [9] |
| TMSOK | 4-fluorophenyl neopentyl boronic ester + 4-chloroanisole | Pd-P(t-Bu₃)-G3 | THF | RT | 1.5 | 97 |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is designed to minimize catalyst deactivation by ensuring an inert atmosphere and using stable reagents.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronate ester (e.g., pinacol ester) (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Oven-dried glassware and stir bar
-
Inert gas supply (Argon or Nitrogen) with a Schlenk line or glovebox
Procedure:
-
Preparation of Glassware: Thoroughly oven-dry all glassware (e.g., Schlenk flask) and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition (under inert atmosphere):
-
To the cooled flask, add the aryl halide (1.0 equiv), boronate ester (1.2-1.5 equiv), and base (3.0 equiv).
-
Add the palladium precatalyst (1-2 mol%).
-
-
Seal and Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution:
-
Stir the reaction mixture vigorously.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) using an oil bath.[2] Reactions with modern precatalysts can often be run at lower temperatures.
-
-
Monitoring the Reaction: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black immediately after adding the catalyst. What does this mean and is the reaction still viable? A1: The formation of a black precipitate is likely palladium black, which consists of agglomerated, inactive Pd(0) particles.[1][10] This indicates catalyst decomposition. While some product may still form, the reaction will likely be sluggish and low-yielding. This is often caused by the presence of oxygen, excessive heat, or an unstable catalyst/ligand system. To prevent this, ensure rigorous degassing, use a stable precatalyst, and employ bulky, electron-rich ligands that stabilize the Pd(0) center.[2][8]
Q2: Why should I use a boronate ester instead of a boronic acid? A2: Boronate esters, such as pinacol esters, offer significantly greater stability compared to many boronic acids.[3] Boronic acids are prone to side reactions like protodeboronation (loss of the boron group) and formation of unreactive cyclic anhydrides (boroxines), which can lead to lower yields.[1] Boronate esters are typically crystalline, easier to purify, and have a longer shelf-life, leading to more reproducible results.[3]
Q3: What is the role of the base in the Suzuki reaction? A3: The base plays a crucial role in the catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group from boron to palladium during the transmetalation step.[4][10] The choice of base can significantly impact the reaction rate and the stability of the reagents. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred to prevent degradation of sensitive functional groups and minimize protodeboronation.[2]
Q4: How can I be sure my solvents and reagents are sufficiently oxygen-free? A4: For solvents, a common method is to sparge them with an inert gas (argon or nitrogen) for 15-30 minutes before use. Alternatively, the freeze-pump-thaw method (three cycles) is highly effective. For the reaction itself, assembling the reaction under a positive pressure of inert gas in a glovebox or using a Schlenk line is best practice. This involves evacuating the sealed reaction vessel and backfilling it with inert gas, repeating the cycle three times to ensure a truly inert atmosphere.[2]
Q5: Can I reuse or regenerate my palladium catalyst? A5: Catalyst recycling is more common than regeneration. If you use a heterogeneous (supported) catalyst, it can often be recovered by filtration and reused for several cycles, though a gradual loss of activity is common. For homogeneous catalysts, recovery can be more complex, sometimes involving precipitation or extraction techniques. True regeneration of deactivated palladium black back to an active catalytic species for Suzuki reactions is challenging and not commonly performed in a standard lab setting. Prevention of deactivation is the most effective strategy. One study showed that for a polymer-supported catalyst, deactivation by product adsorption could be reversed by thoroughly washing the catalyst with a hydrophobic solvent.[1]
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Palladium Catalyst Deactivation Pathways
Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Managing homocoupling of boronic esters in Suzuki-Miyaura reactions.
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Managing Homocoupling of Boronic Esters
This guide provides troubleshooting advice, preventative strategies, and detailed protocols for researchers, scientists, and drug development professionals to minimize or eliminate the homocoupling of boronic esters, a common and problematic side reaction in Suzuki-Miyaura cross-coupling.[1] This side reaction consumes the boronic acid/ester, reduces the yield of the desired product, and complicates purification.[1]
Frequently Asked Questions (FAQs)
Q1: What is boronic ester homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is a side reaction where two molecules of the boronic acid or ester reagent couple to form a symmetrical biaryl byproduct (Ar-Ar) instead of coupling with the intended aryl halide (Ar-X).[1] This reduces the overall efficiency of the desired cross-coupling reaction.
Q2: What are the primary causes of boronic ester homocoupling?
A2: There are two main pathways that lead to homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen is a major contributor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic ester, leading to the homocoupled product and regenerating Pd(0).[3][4] Rigorous deoxygenation of the reaction mixture is therefore critical.[1][5]
-
Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), the precatalyst must first be reduced to the active Pd(0) state to enter the main catalytic cycle.[6] This reduction can occur via the homocoupling of two boronic ester molecules, where the Pd(II) is reduced to Pd(0) and the symmetrical biaryl is formed.[3][4]
Troubleshooting Guide: Excessive Homocoupling Observed
Q3: I'm observing a significant amount of homocoupled byproduct in my reaction. What are the first steps to troubleshoot this issue?
A3: When faced with high levels of homocoupling, a systematic approach is necessary. The following workflow can help diagnose and solve the problem.
Q4: How does the choice of palladium catalyst influence homocoupling?
A4: The oxidation state of the palladium source is a key factor.
-
Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) can directly promote homocoupling as they require an initial reduction to Pd(0), often at the expense of the boronic ester.[4][7]
-
Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are generally preferred as they can enter the catalytic cycle directly without needing a reduction step, thus minimizing this specific homocoupling pathway.[3]
-
Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can also help suppress homocoupling.[3][4]
Q5: Can ligands, bases, or solvents affect the rate of homocoupling?
A5: Yes, these parameters are critical.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired reductive elimination step of the cross-coupling product, which outcompetes the pathways leading to homocoupling.[8]
-
Bases: The choice of base can influence the rate of transmetalation. While a base is necessary, an overly strong base or specific combinations (e.g., strong bases in aqueous media) can sometimes accelerate side reactions like protodeboronation, which can indirectly affect reaction efficiency.[6]
-
Solvents: The solvent system must be thoroughly degassed. Biphasic systems require vigorous stirring to ensure efficient mixing.[6]
Preventative Measures & Optimization Strategies
Q6: What proactive steps can I take to prevent homocoupling from the start?
A6: A well-designed experiment can significantly reduce the risk of homocoupling.
-
Rigorous Deoxygenation: This is the most critical step. Use a robust method like subsurface sparging with an inert gas (argon or nitrogen) for 30-60 minutes or perform several freeze-pump-thaw cycles.[2][7]
-
Select a Pd(0) Catalyst: Whenever possible, start with a Pd(0) source or a modern precatalyst designed for clean activation.[3]
-
Slow Addition of Boronic Ester: Adding the boronic ester solution slowly to the reaction mixture via a syringe pump helps keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[7]
-
Use of Additives: In particularly stubborn cases, adding a mild reducing agent like potassium formate can help "scavenge" stray Pd(II) species without disrupting the main catalytic cycle.[5][9]
Quantitative Data
The effectiveness of various strategies can be compared quantitatively. The following tables summarize key data from literature.
Table 1: Effect of Deoxygenation on Homocoupling
| Entry | Dissolved O₂ (ppm) at t=0 | Homocoupling Byproduct (%) |
| 1 | 3.3 | 0.18 |
| 2 | 2.2 | 0.18 |
| 3 | 0.5 | 0.071 |
| Data sourced from a study on the synthesis of LY451395, demonstrating that nearly complete deoxygenation is required to minimize homocoupling.[5] |
Table 2: Effect of Boronic Ester Structure on Transmetalation Rate
| Boron Reagent | Relative Rate of Transmetalation (vs. Boronic Acid) |
| Boronic Acid | 1.0 |
| Catechol Boronic Ester | ~4.7 |
| Boroxine | ~9.3 |
| Glycol Boronic Ester | ~23.0 |
| Kinetic studies show that certain boronic esters can undergo transmetalation significantly faster than the corresponding boronic acid, which can help the desired cross-coupling pathway outcompete side reactions.[10] |
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol incorporates several best practices to suppress the formation of homocoupling byproducts.
-
Flask Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), a finely powdered base (e.g., K₃PO₄, 2.0 equiv), and the Pd catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Degassing: Add a solvent that has been rigorously degassed by subsurface sparging with argon for at least 30 minutes.[2]
-
Boronic Ester Preparation: In a separate flask, dissolve the boronic ester (1.2-1.5 equiv) in a minimal amount of degassed solvent.
-
Slow Addition: Add the boronic ester solution to the main reaction flask dropwise over 30-60 minutes using a syringe pump.[7] This keeps the concentration of the boronic ester low.
-
Reaction: Heat the mixture to the optimal temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][7]
-
Purification: Purify the crude product via flash column chromatography.[7]
Protocol 2: Rigorous Solvent Deoxygenation via Subsurface Sparging
-
Apparatus Setup: Assemble the reaction flask and add the solvent. Insert a long needle or cannula connected to an inert gas line, ensuring the tip is below the solvent surface. Provide a second needle as a vent.
-
Sparging: Bubble a vigorous stream of inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes while stirring.[2][7] This is highly effective at removing dissolved oxygen.[1]
-
Maintain Atmosphere: Once sparging is complete, remove the sparging needle and maintain a positive pressure of inert gas over the solvent for the remainder of the setup and reaction.
Mechanistic Visualization
Understanding the competing reaction pathways is key to troubleshooting. The diagram below illustrates how the desired Suzuki-Miyaura cycle competes with the oxygen-mediated homocoupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Refining reaction workup procedures for experiments with 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol. The following sections address common issues encountered during the workup and purification of reactions involving this versatile boronic ester.
Troubleshooting Guide
This guide is designed to help you navigate common challenges in your experimental workups.
1. Low or No Product Yield After Workup
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Loss During Aqueous Extraction | The phenoxyethanol moiety imparts some water solubility to the product. | Minimize the volume of aqueous washes. Use brine to reduce the solubility of the organic product in the aqueous phase. Back-extract the aqueous layers with a fresh portion of organic solvent. |
| Decomposition on Silica Gel | Pinacol boronic esters can be sensitive to hydrolysis on silica gel, especially acidic silica. | Consider alternative purification methods such as trituration, recrystallization, or chromatography on neutral alumina or boric acid-treated silica gel.[1][2] If silica gel chromatography is necessary, minimize the time the compound spends on the column. |
| Incomplete Reaction | The issue may lie in the reaction itself rather than the workup. | Before workup, confirm reaction completion using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). |
2. Product Contaminated with Boronic Acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis During Aqueous Workup | Exposure to water, especially under acidic or basic conditions, can cleave the pinacol ester. | Perform a non-aqueous workup. Quench the reaction with a non-aqueous solvent and filter out any solids. Wash the organic solution with brine instead of water or acidic/basic solutions. |
| Decomposition on Silica Gel | The acidic nature of standard silica gel can promote hydrolysis. | Use boric acid-impregnated silica gel for chromatography to suppress the hydrolysis of the boronic ester.[2] Alternatively, use neutral alumina for purification.[1] |
| Hydrolysis During Solvent Removal | Prolonged heating during solvent evaporation can sometimes lead to decomposition. | Remove the solvent under reduced pressure at a low temperature. |
3. Difficulty with Purification by Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Streaking or Tailing on Silica Gel | The free hydroxyl group and the boronic ester can interact with the silica surface, leading to poor peak shape. | Add a small amount of a polar solvent like methanol to the elution solvent system to improve peak shape. However, be aware that methanol can potentially transesterify the boronic ester. A less reactive option is to use a solvent system with a small amount of triethylamine to neutralize acidic sites on the silica. |
| Co-elution with Impurities | The polarity of the desired product may be similar to that of certain byproducts. | Optimize the solvent system for chromatography. Consider using a different stationary phase, such as neutral alumina.[1] |
| Product Decomposition on the Column | As mentioned, boronic esters can be unstable on silica. | Minimize the amount of silica gel used and the time the compound is on the column. Consider flash chromatography over a short column. |
Frequently Asked Questions (FAQs)
Q1: What is a standard non-aqueous workup procedure for a reaction involving this compound?
A1: A general non-aqueous workup can be performed as follows:
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the mixture to remove any precipitated salts or catalysts.
-
Wash the organic solution with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by non-chromatographic methods like trituration with a non-polar solvent (e.g., hexanes) or recrystallization, if possible.
Q2: How does the free hydroxyl group in this compound affect the workup?
A2: The free hydroxyl group increases the polarity of the molecule, which can influence its solubility and chromatographic behavior. It may increase the compound's solubility in aqueous solutions, potentially leading to product loss during extractions. In chromatography, the hydroxyl group can interact with the stationary phase, which may require optimization of the eluent system to achieve good separation. In some cases, the hydroxyl group can direct certain reactions, which might lead to specific side products that need to be considered during purification.
Q3: Can I use reverse-phase chromatography to purify my product?
A3: While reverse-phase chromatography is a powerful technique, it can be challenging for boronic esters. The aqueous mobile phases used in reverse-phase HPLC can cause on-column hydrolysis of the pinacol ester to the corresponding boronic acid. If this method is necessary, using a high percentage of organic solvent in the mobile phase and minimizing the analysis time can help reduce decomposition.
Q4: What are the expected common impurities from a Suzuki coupling reaction using this boronic ester?
A4: Besides unreacted starting materials, common impurities in a Suzuki coupling reaction can include:
-
Homocoupling products: Formed from the coupling of two molecules of the boronic ester or two molecules of the coupling partner.
-
Protodeborylation product: Where the boronic ester group is replaced by a hydrogen atom.
-
Boronic acid: The hydrolyzed form of the pinacol ester.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a suitable base (e.g., K2CO3, Cs2CO3, 2-3 equiv).
-
Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene/ethanol).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature until the reaction is complete as monitored by TLC or LC-MS.
Recommended Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product. If chromatography is necessary, consider using neutral alumina or boric acid-impregnated silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General experimental workflow from reaction completion to pure product.
Caption: Decision tree for troubleshooting low yield or impure product.
References
Validation & Comparative
Comparative NMR Spectral Analysis: A Guide to the Characterization of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol, a key building block in medicinal chemistry and materials science. For comparative purposes, the experimental NMR data of a structurally related analogue, 4-methoxyphenylboronic acid pinacol ester, is also presented. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Data Presentation
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound and the experimental data for the comparative compound, 4-methoxyphenylboronic acid pinacol ester.
Table 1: Predicted 1H and 13C NMR Spectral Data for this compound
| 1H NMR | 13C NMR | |||
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| H-Ar (ortho to boronate) | 7.7 - 7.8 | Doublet | C-Ar (ipso-Boron) | ~130 (broad) |
| H-Ar (ortho to ether) | 6.9 - 7.0 | Doublet | C-Ar (ipso-Ether) | 160 - 162 |
| -OCH2- | 4.0 - 4.1 | Triplet | C-Ar (ortho to boronate) | 136 - 137 |
| -CH2OH | 3.9 - 4.0 | Triplet | C-Ar (ortho to ether) | 114 - 115 |
| -OH | Variable | Singlet (broad) | -OCH2- | 69 - 70 |
| -C(CH3)4 | 1.3 - 1.4 | Singlet | -CH2OH | 61 - 62 |
| -C(CH3)4 | 83 - 84 | |||
| -C(CH3)4 | 24 - 25 |
Table 2: Experimental 1H and 13C NMR Spectral Data for 4-Methoxyphenylboronic Acid Pinacol Ester [1]
| 1H NMR (400 MHz, CDCl3) | 13C NMR (101 MHz, CDCl3) | |||
| Assignment | Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| H-Ar (ortho to boronate) | 7.73 | Doublet | C-Ar (ipso-Ether) | 162.1 |
| H-Ar (ortho to methoxy) | 6.88 | Doublet | C-Ar (ortho to boronate) | 136.5 |
| -OCH3 | 3.82 | Singlet | C-Ar (ortho to methoxy) | 113.3 |
| -C(CH3)4 | 1.34 | Singlet | C-B (ipso) | Not reported |
| -C(CH3)4 | 83.5 | |||
| -OCH3 | 55.1 | |||
| -C(CH3)4 | 24.8 |
Experimental Protocols
A general protocol for acquiring high-quality 1D 1H and 13C NMR spectra for compounds similar to this compound is provided below.[2][3]
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Gently agitate the vial to dissolve the sample completely.
-
If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR tube.
-
The final sample volume in the NMR tube should be around 4-5 cm in height.
2. 1H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is generally adequate for qualitative spectra. For quantitative analysis, a longer delay (5 x T1 of the slowest relaxing proton) is necessary.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
3. 13C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common. Note that quaternary carbons and carbons attached to boron may have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the 1H spectrum.
-
Perform peak picking for both 1H and 13C spectra.
Mandatory Visualization
The following diagrams illustrate the chemical structure with predicted NMR assignments and a general workflow for NMR analysis.
Caption: Predicted 1H NMR assignments for key protons.
Caption: A simplified workflow for NMR spectral analysis.
References
A Comparative Analysis of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol in Suzuki-Miyaura Cross-Coupling
In the landscape of synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and related structures. The choice of the boronic acid derivative is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides a comparative overview of the performance of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol, a functionalized boronic ester, in the context of other commonly employed boronic esters in Suzuki-Miyaura cross-coupling reactions.
While direct, head-to-head comparative studies detailing the cross-coupling efficiency of this compound against a wide array of other boronic esters are not extensively documented in the literature, an analysis of published reaction conditions and yields allows for a qualitative and context-based comparison. Boronic esters, in general, offer enhanced stability and ease of handling compared to their corresponding boronic acids, which can be prone to protodeboronation and other degradation pathways.[1] The pinacol ester moiety, as present in the title compound, is one of the most common protecting groups used to confer this stability.[2]
Quantitative Performance Comparison
The following table summarizes representative experimental data for the Suzuki-Miyaura cross-coupling of various boronic esters with aryl halides. It is important to note that direct comparison of yields can be misleading due to variations in reaction conditions, catalysts, ligands, and substrates. However, this compilation provides a snapshot of the performance of different boronic esters under optimized conditions for each specific transformation.
| Boronic Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid pinacol ester | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 4-Methoxyphenylboronic acid pinacol ester | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| (4-Hydroxyphenyl)boronic acid pinacol ester | 4-Bromoanisole | XPhos precatalyst | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| Heptyl pinacol boronic ester | 2,6-Dichloropyridine | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 24 | 94 |
| 2-Azidophenylboronic acid pinacolate ester | Vinyl triflate | PdCl₂(PPh₃)₂ | NaHCO₃ | THF | Reflux | 12 | 89 |
Note: The data presented is compiled from various sources and is intended for illustrative purposes. Reaction conditions and yields are specific to the cited literature and may not be directly transferable.
The functional group on the phenoxy ring of this compound, specifically the 2-hydroxyethyl group, introduces a degree of polarity and a potential coordination site. While this may influence solubility and reactivity, specific studies are needed to quantify its effect on cross-coupling efficiency relative to simpler analogs like phenylboronic acid pinacol ester or those with other functionalities.
Experimental Protocols
The successful execution of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the precise control of experimental parameters. Below is a generalized protocol that serves as a starting point for the coupling of boronic esters with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the boronic ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene/water, THF). The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%) and the ligand (if required). Add the catalyst/ligand mixture to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Mandatory Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the key relationships and workflows.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Two Sides of the Coin: A Comparative Guide to Pinacol Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals navigating the intricate landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. A critical choice within this methodology lies in the selection of the organoboron reagent. This guide provides an in-depth comparison of boronic acid pinacol esters against their precursor boronic acids, offering a clear perspective on their respective advantages and disadvantages, supported by experimental data and detailed protocols to inform your synthetic strategy.
At the heart of the decision between a boronic acid and its pinacol ester lies a fundamental trade-off between stability and reactivity. While boronic acids are often more reactive, leading to faster reaction times, they are also more susceptible to degradation.[1][2] Pinacol esters, conversely, offer enhanced stability, simplifying handling and purification, but sometimes at the cost of reduced reaction rates.[1][3]
Advantages of Using Pinacol Esters
The primary benefits of employing pinacol boronate esters in Suzuki-Miyaura cross-coupling are their superior stability and ease of handling.
-
Enhanced Stability: Pinacol esters are generally crystalline solids that are significantly more stable than their corresponding boronic acids.[1][3] They are less prone to protodeboronation, a common decomposition pathway for boronic acids, especially for unstable derivatives like 2-pyridyl boronic acids.[4] This stability allows for long-term storage and makes them compatible with a wider range of reaction conditions and multi-step syntheses.[1]
-
Ease of Purification: Unlike many boronic acids which can be challenging to purify via standard column chromatography due to their polarity and potential for decomposition on silica gel, pinacol esters are less polar and can often be purified using conventional chromatographic techniques.[3][5]
-
Controlled Reactivity: The generally lower reactivity of pinacol esters can be advantageous in preventing unwanted side reactions. It is widely believed that many pinacol esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction, allowing for a slow release of the active coupling partner.[2][6] However, direct transmetalation from the ester is also possible.[7][8]
Disadvantages of Using Pinacol Esters
Despite their advantages, pinacol esters are not without their drawbacks, primarily centered around their reactivity.
-
Lower Reactivity: The trade-off for enhanced stability is often a lower reaction rate compared to the parent boronic acid.[1] This can necessitate longer reaction times or higher temperatures to achieve comparable yields.
-
Steric Hindrance: The bulky pinacol group can introduce steric hindrance, which may slow down the crucial transmetalation step in the catalytic cycle.[7] In some cases, this steric bulk can prevent the formation of key intermediates required for efficient coupling.[7]
-
Additional Synthetic Step: The preparation of a pinacol ester from a boronic acid or an aryl halide adds an extra step to the overall synthetic sequence.[9]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, comparing the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling and related mechanistic studies.
Table 1: Comparison of General Properties
| Feature | Boronic Acids | Boronic Acid Pinacol Esters |
| Reactivity | Generally higher, leading to faster reaction times[1] | Generally lower, may require longer reaction times[1] |
| Stability | Lower; susceptible to protodeboronation and oxidation[1] | Higher; often stable to air and moisture with a long shelf-life[6] |
| Handling & Storage | Can be challenging; may require inert atmosphere and low temperatures[5] | Easier to handle; often stable at room temperature[5] |
| Purification | Can be difficult by column chromatography[5] | Generally amenable to standard chromatographic purification[5] |
Table 2: Kinetic Data for the Transmetalation Step
This table presents relative rates of the transmetalation step, a key indicator of overall reaction efficiency. The data is compiled from a study by Vedejs and Chapman, which investigated the reaction of various boron reagents with a palladium-hydroxo complex at -30 °C.
| Entry | Boron Reagent | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | 1.0 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | Slower* |
*Note: Sigmoidal kinetic profiles were observed for the pinacol ester, precluding the determination of a precise first-order rate constant, but indicating a slower reaction rate compared to the boronic acid.[7]
Table 3: Representative Suzuki-Miyaura Coupling Yields
This table provides a comparative example of yields obtained with a boronic acid versus a pinacol ester under similar Suzuki-Miyaura coupling conditions.
| Coupling Partners | Boron Reagent | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine + Heptylboron reagent | Heptylboronic acid | Pd(OAc)₂ / K₃PO₄ | Toluene/H₂O | 100 | 18 | Low/Complex mixture |
| 2,6-Dichloropyridine + Heptylboron reagent | Heptyl pinacol boronate ester | Pd₂(dba)₃ / FcPPh₂ / K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 74[10] |
Experimental Protocols
General Experimental Workflow for Reactivity Comparison
To objectively compare the performance of a boronic acid and its corresponding pinacol ester, a parallel experimental setup is recommended.
Caption: A general workflow for the comparative analysis of boronic acids and their pinacol esters.
Representative Suzuki-Miyaura Coupling Protocol Using a Pinacol Boronate Ester
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction between an aryl halide and an aryl pinacol boronate ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aryl pinacol boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, aryl pinacol boronate ester, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice between a boronic acid and a pinacol ester directly influences the transmetalation step. While boronic acids can directly engage in this step, pinacol esters may first undergo hydrolysis to the boronic acid, or in some cases, participate directly in the transmetalation.
Caption: The relationship between boronic acids and pinacol esters in the context of Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
High-performance liquid chromatography (HPLC) methods for assessing the purity of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol.
Navigating the Analytical Challenges of Boronic Esters: A Comparative Guide to HPLC Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol, a key building block in various synthetic pathways.
The analysis of boronic acid pinacol esters like this compound presents a significant analytical hurdle due to their inherent instability. These compounds are prone to hydrolysis, converting to their corresponding boronic acids, which can complicate chromatographic analysis and lead to inaccurate purity assessments. This guide explores robust HPLC methodologies designed to mitigate these challenges and offers a comparison with alternative analytical techniques.
The Hydrolysis Hurdle in HPLC Analysis
Typical reversed-phase HPLC (RP-HPLC) conditions, which often utilize aqueous mobile phases, can promote the on-column hydrolysis of boronic acid pinacol esters.[1][2][3] This degradation leads to the appearance of the corresponding boronic acid peak in the chromatogram, which may not have been present in the original sample, thereby compromising the accuracy of the purity determination.[4][5]
To address this, specialized HPLC methods have been developed. Key strategies to minimize hydrolysis include the use of aprotic diluents for sample preparation, careful selection of the HPLC column, and optimization of the mobile phase composition.[1][4]
Comparative Analysis of Recommended HPLC Methods
Based on successful strategies reported for analogous boronic acid pinacol esters, two primary HPLC methods are proposed for the purity assessment of this compound.
| Parameter | Method 1: Reversed-Phase with Low Silanol Activity Column | Method 2: Reversed-Phase with Highly Basic Mobile Phase |
| Principle | Minimizes on-column hydrolysis by using a column with low residual silanol groups and an aprotic diluent.[4][5] | Stabilizes the pinacol ester by using a high pH mobile phase and an ion-pairing reagent.[1] |
| Column | Waters XTerra MS C18 (or equivalent low residual silanol C18 column)[4][6] | Polymer-based or other pH-stable reversed-phase column |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient elution)[7] | A: Highly basic aqueous solution (e.g., pH 12.4), B: Acetonitrile (with ion-pairing reagent)[1] |
| Diluent | Acetonitrile (ACN) or Tetrahydrofuran (THF)[4][5] | Non-aqueous and aprotic diluent[1] |
| Detection | UV-Vis (Wavelength to be determined based on chromophore) | UV-Vis (Wavelength to be determined based on chromophore) |
| Advantages | Simple mobile phase, widely applicable to various boronate esters with electron-rich aryl rings.[3][6] | Effective for highly reactive pinacolboronate esters, particularly those with electron-deficient aryl rings.[1][3] |
| Limitations | May not be sufficient for highly unstable boronate esters. | Requires a pH-stable column, potential for column degradation over time. |
Detailed Experimental Protocols
Method 1: Reversed-Phase HPLC with Low Residual Silanol Activity Column
This method is adapted from strategies proven to be effective for the analysis of boronic acid pinacol esters with electron-rich aromatic rings.[3][6]
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[5]
2. Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength determined by UV scan of the analyte (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Diluent: Acetonitrile.
-
Procedure: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
Method 2: Reversed-Phase HPLC with Highly Basic Mobile Phase
This method is based on an approach for stabilizing highly reactive pinacolboronate esters.[1]
1. Instrumentation:
-
Same as Method 1.
2. Chromatographic Conditions:
-
Column: pH-stable reversed-phase column (e.g., polymer-based or hybrid silica).
-
Mobile Phase A: Aqueous buffer at pH 12.4 (e.g., prepared with appropriate salts and adjusted with a strong base).
-
Mobile Phase B: Acetonitrile with an ion-pairing reagent (e.g., tetrabutylammonium hydroxide).
-
Gradient Program: To be optimized based on the retention of the analyte and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Diluent: Non-aqueous, aprotic solvent (e.g., Acetonitrile).
-
Procedure: Prepare the sample as described in Method 1.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information for purity assessment.
| Technique | Principle | Advantages | Disadvantages |
| Quantitative ¹H-NMR (qNMR) | Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[5] | Provides absolute quantification without the need for a reference standard of the analyte itself. | Lower sensitivity compared to HPLC, with a limit of quantification typically around 0.5%.[5] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | Unsuitable for non-volatile compounds like boronic acids and their pinacol esters.[1][3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. | Can offer excellent selectivity and retention for both pinacol boronate esters and their more polar boronic acid hydrolysis products.[2] | Requires careful method development and equilibration. |
| HPLC with Post-Column Derivatization | The analyte is separated by HPLC and then reacts with a reagent post-column to form a fluorescent derivative that can be detected with high sensitivity.[8][9] | Highly selective and sensitive for boronic acids.[9] | Adds complexity to the experimental setup. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for HPLC analysis.
Caption: A generalized workflow for HPLC analysis.
Conclusion
The purity assessment of this compound requires careful consideration of the compound's susceptibility to hydrolysis. The recommended HPLC methods, particularly the use of columns with low silanol activity and aprotic diluents, provide a robust approach to minimize degradation and ensure accurate purity determination. For highly reactive compounds, a high-pH mobile phase may be necessary. Complementary techniques such as qNMR and HILIC can offer additional valuable information. By selecting the appropriate analytical strategy, researchers can confidently assess the quality of this critical synthetic intermediate.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is critical to the success of these transformations, influencing reaction yields, timescales, and selectivity. This guide provides a comparative overview of common palladium catalysts applicable to the Suzuki-Miyaura coupling of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol with aryl halides, supported by established catalytic systems and a detailed experimental protocol.
Data Presentation: Performance of Common Palladium Catalysts
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | 1 - 5 | Commercially available, well-established for a variety of substrates. | Air-sensitive, may require higher temperatures and longer reaction times, especially with less reactive aryl chlorides. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 0.5 - 3 | Robust, versatile, and effective for a wide range of substrates, including heteroaryl halides. | Can be more expensive than simpler phosphine-based catalysts. |
| Buchwald Palladacycles (e.g., XPhos Pd G3) | Bulky, Electron-Rich Biaryl Phosphine | 0.1 - 2 | Highly active, allowing for low catalyst loadings and mild reaction conditions. Effective for challenging substrates. | Pre-catalysts are proprietary and can be costly for large-scale synthesis. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 1 - 5 | Air and moisture stable, effective for coupling of sterically hindered substrates. | May require specific reaction conditions for optimal performance. |
| Pd/C | Heterogeneous | 5 - 10 | Easily separable from the reaction mixture, reusable, and suitable for industrial applications. | May exhibit lower activity compared to homogeneous catalysts, requiring higher temperatures and pressures. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on established methodologies.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd(dppf)Cl₂, and cesium carbonate.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Investigating the influence of the phenoxyethanol linker on the reactivity of the boronate ester.
For researchers, scientists, and drug development professionals, the choice of a boronate ester's protecting diol is a critical decision that can significantly influence reaction outcomes. While common diols like pinacol and ethylene glycol are well-characterized, the impact of a phenoxyethanol linker on boronate ester reactivity presents a more nuanced landscape. This guide provides a comparative analysis of boronate esters, delving into the potential effects of a phenoxyethanol linker based on established principles of reactivity and stability.
Boronate esters are pivotal intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity and stability of these compounds are intrinsically linked to the diol used for their formation. A phenoxyethanol-derived boronate ester introduces both steric and electronic factors that can modulate its behavior in chemical transformations.
Comparative Reactivity of Boronate Esters
The reactivity of a boronate ester is largely governed by the Lewis acidity of the boron atom and the stability of the ester itself. Generally, a more Lewis acidic boron center facilitates the crucial transmetalation step in cross-coupling reactions, leading to faster reaction rates.[1][2] However, this increased reactivity often comes at the cost of reduced stability, particularly towards hydrolysis.[3]
Below is a summary of the characteristics of commonly used boronate esters compared to a hypothetical boronate ester derived from phenoxyethanol.
| Diol Linker | Structure | Key Characteristics | Predicted Influence on Reactivity | Predicted Stability |
| Pinacol |
| Sterically hindered, forms stable, often crystalline esters.[4] | Generally lower reactivity compared to less hindered esters due to steric bulk around the boron atom. | High hydrolytic and oxidative stability, making them easy to handle and store.[3] |
| Ethylene Glycol |
| Less sterically hindered than pinacol. | More reactive than pinacol esters due to easier access to the boron center. | Lower hydrolytic stability compared to pinacol esters. |
| Catechol |
| Electron-withdrawing aromatic diol. | Increased reactivity due to the electron-withdrawing nature of the catechol ring, which enhances the Lewis acidity of the boron. | Moderate stability; the aromatic nature can offer some stabilization. |
| Phenoxyethanol (Hypothetical) |
| Contains an electron-withdrawing phenoxy group and a flexible ethylene glycol-like backbone. | Potentially enhanced reactivity compared to ethylene glycol esters due to the inductive electron-withdrawing effect of the phenoxy group, increasing the boron's Lewis acidity. The ether oxygen could also play a role in coordinating with metals in the catalytic cycle. | Stability may be comparable to or slightly lower than ethylene glycol esters. The ether linkage could influence solubility and susceptibility to specific cleavage conditions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A standard protocol for evaluating the reactivity of different boronate esters in a Suzuki-Miyaura cross-coupling reaction is as follows:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C).
-
Monitoring and Analysis: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and purify by column chromatography.
The reaction rate and final yield provide quantitative measures of the boronate ester's reactivity.
Hydrolytic Stability Assay
The hydrolytic stability of a boronate ester can be assessed by monitoring its decomposition in a protic solvent over time.
-
Sample Preparation: Dissolve a known concentration of the boronate ester in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) or a mixture of an organic solvent and water.
-
Incubation: Maintain the solution at a constant temperature.
-
Time-course Analysis: At various time points, withdraw aliquots and analyze the concentration of the remaining boronate ester and the formed boronic acid using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Analysis: Plot the concentration of the boronate ester versus time to determine the rate of hydrolysis.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in a generic Suzuki-Miyaura cross-coupling reaction, highlighting the role of the boronate ester.
References
Bridging the Gap: How Computational Chemistry Validates Experimental Suzuki Coupling Mechanisms
A comparative guide for researchers, scientists, and drug development professionals on the synergy between experimental and computational approaches in elucidating the intricate mechanisms of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for pharmaceuticals, agrochemicals, and advanced materials. While experimental techniques provide invaluable macroscopic data on reaction outcomes, a true understanding of the underlying catalytic cycle and the factors governing its efficiency often requires a microscopic perspective. This is where computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool. By modeling reaction pathways and transition states, computational studies not only corroborate experimental findings but also unveil mechanistic details that are often elusive to direct observation. This guide provides a comparative overview of how experimental results are validated and rationalized through the lens of computational analysis, offering a deeper understanding for researchers in the field.
Quantitative Correlation: Experimental Yields and Computationally Derived Energetics
A key aspect of validating computational models is their ability to accurately predict or explain experimentally observed outcomes, such as reaction yields and selectivity. A strong correlation between lower computed activation energies for a particular reaction pathway and higher experimentally determined yields for the corresponding product provides compelling evidence for the accuracy of the proposed mechanism.
The following table presents a summary of comparative data from various studies, illustrating the synergy between experimental and computational approaches in understanding Suzuki coupling reactions.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Experimental Yield (%) | Computational Method | Key Computational Finding |
| Aryl Carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 85 | DFT | Oxidative addition occurs via a five-centered transition state with exclusive Ar-O bond cleavage.[1] |
| Aryl Sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 92 | DFT | Lower activation barrier for sulfamates compared to carbamates, consistent with higher experimental yields.[1] |
| 5-bromosalicylic acid | 2,4-difluorophenyl-boronic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 98 | DFT | The rate-limiting step is oxidative addition.[2] |
| Vinyl bromide | Vinylboronic acid | Pd(PH₃)₂ | OH⁻ | - | - | DFT (B3LYP) | Characterization of intermediates and transition states for the full catalytic cycle.[3] |
| Benzoic Pivalic Anhydride | Arylboronic acid | Pd(OAc)₂/dppb | K₂CO₃ | Toluene | - | DFT | The chemoselectivity between arylation and acylation is determined by the ligand, with dppb favoring arylation.[4] |
Delving into the 'How': Experimental and Computational Protocols
The reproducibility and reliability of both experimental and computational results hinge on detailed and transparent methodologies. Below are representative protocols that underpin the data presented.
General Experimental Protocol for Suzuki-Miyaura Coupling
A typical experimental setup involves the following steps: To a flame-dried reaction vessel containing a magnetic stir bar is added the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[5] The vessel is then sealed and subjected to several cycles of vacuum and backfilling with an inert gas, such as argon or nitrogen.[5] Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is then added via syringe.[5] The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for a specified period.[5] Upon completion, as monitored by techniques like TLC or GC-MS, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.[6] The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
Standard Computational Methodology using DFT
Computational investigations of the Suzuki-Miyaura coupling mechanism are commonly performed using Density Functional Theory (DFT). Geometry optimizations of all reactants, intermediates, transition states, and products are carried out using a specific functional, such as B3LYP or M06, with an appropriate basis set (e.g., 6-31G(d) for non-metal atoms and a LANL2DZ effective core potential for palladium).[3] Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain Gibbs free energy corrections. The solvent effects are often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The reaction pathways are elucidated by identifying the transition states connecting the intermediates along the catalytic cycle, and the activation energies for each elementary step are calculated.
Visualizing the Process: From Workflow to Catalysis
Diagrams generated using Graphviz provide a clear visual representation of the logical flow of research and the intricate steps of the catalytic cycle.
References
Safety Operating Guide
Safe Disposal of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol: A Guide for Laboratory Professionals
The proper disposal of 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol is a critical aspect of laboratory safety and environmental responsibility. This compound, a pinacol boronate ester, requires handling as hazardous waste. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with regulatory standards. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE).[1][2] An emergency eyewash station and safety shower should be readily accessible.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving. |
| Body Protection | A fully fastened lab coat with full-length sleeves. |
| Respiratory Protection | If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator is recommended. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives and related chemical compounds.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Compatibility : Ensure waste containers are made of a material compatible with boronic esters and phenoxyethanol derivatives.[2] For instance, strong acids should not be stored in plastic bottles.
-
Labeling : All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1] Also, indicate that it is a boronic acid derivative.
Liquid Waste Disposal
-
Collection : Carefully pour liquid waste (e.g., reaction mixtures, solutions) into a designated, compatible hazardous waste container. Use a funnel to prevent spills.
-
Rinsate : Collect all rinsate from cleaning contaminated glassware as hazardous liquid waste.
Solid Waste Disposal
-
Contaminated Materials : Dispose of all contaminated solid materials, such as gloves, bench paper, pipette tips, and weighing boats, in a designated solid hazardous waste container.[1]
-
Empty Containers : Whenever possible, leave the chemical in its original container.[2] Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with institutional guidelines.
Decontamination of Glassware
-
Initial Rinse : Rinse glassware with a suitable organic solvent to remove the bulk of the chemical residue. Collect this solvent as hazardous liquid waste.
-
Secondary Decontamination : A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this process must be collected as liquid hazardous waste.[1]
-
Final Rinse and Drying : After decontamination, perform a final rinse with water, which should also be collected as hazardous waste.[1] Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill Management
-
Evacuate and Secure : In the event of a spill, alert others in the vicinity and restrict access to the area.[2]
-
Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2]
-
Collection : Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Reporting : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]
Waste Storage and Pickup
-
Storage : Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Pickup : Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department or a licensed hazardous waste disposal contractor to arrange for collection.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol, a boronic acid pinacol ester.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and accurate information before handling this compound.
Immediate Safety Precautions
When working with this compound, adherence to strict safety protocols is crucial to minimize potential hazards. Based on data for similar boronic acid derivatives, this chemical should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1][3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][4][6]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][6] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][6] Gloves must be inspected prior to use and disposed of properly after use.[7] | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][3][7] | To prevent respiratory tract irritation.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[3][7]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel.[1]
Below is a logical workflow for handling a chemical spill.
Disposal Plan: All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[3]
This procedural guidance is intended to supplement, not replace, the detailed information available in the manufacturer's SDS. Always prioritize the SDS as the primary source of safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-ol | C14H21BO4 | CID 23134192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. aksci.com [aksci.com]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. aaronchem.com [aaronchem.com]
- 7. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
